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  • Product: 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid
  • CAS: 1042655-56-0

Core Science & Biosynthesis

Foundational

Spectroscopic Data for 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any novel compound, definitive structural elucidation through a comprehensive analysis of its spectroscopic data is paramount for its application in research and development. This guide provides a detailed examination of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of published experimental data for the specific 2-(3-methylphenyl) isomer, this guide will leverage data from the closely related isomer, 1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid , as a primary reference. This approach allows for a robust predictive analysis and highlights the key spectroscopic differences that researchers can expect to observe between the two isomers, thereby aiding in the correct identification and characterization of the title compound.

Molecular Structure and Isomerism

The positional isomerism of the 3-methylphenyl (m-tolyl) group on the 1,2,3-triazole ring significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures. The key distinction lies in the attachment point of the aryl group: either at the N1 or N2 position of the triazole ring.

G cluster_0 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid cluster_1 1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid 2-isomer 1-isomer

Caption: Molecular structures of the 2- and 1-isomers.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the number of different types of protons and their connectivity in a molecule.

A. Experimental Protocol

A standard protocol for acquiring the ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), and recording the spectrum on a 400 or 500 MHz spectrometer.

B. Data for 1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid[1]
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
13.3singlet1H-COOH
9.05singlet1HTriazole-H
7.9-8.9multiplet4HAromatic-H
2.1singlet3H-CH₃
C. Predicted ¹H NMR Spectrum for 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid and Rationale

For the 2-(3-methylphenyl) isomer, we anticipate notable differences in the chemical shifts of the triazole and aromatic protons due to the altered electronic effects.

  • Triazole Proton (H5): The proton on the triazole ring in the 2-substituted isomer is expected to be more shielded (shifted to a lower ppm value) compared to the 1-substituted isomer. This is because the N2-aryl substitution results in a more symmetrical electronic distribution within the triazole ring.

  • Aromatic Protons: The aromatic protons of the 3-methylphenyl group will also exhibit a different splitting pattern and chemical shifts due to the change in the point of attachment to the triazole ring. The protons ortho to the triazole ring in the 1-isomer are deshielded by the adjacent nitrogen atom. In the 2-isomer, the electronic environment is different, which will be reflected in the spectrum.

  • Carboxylic Acid and Methyl Protons: The chemical shifts of the carboxylic acid and methyl protons are expected to be less affected by the isomerism, although minor shifts may be observed.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon framework of the molecule.

A. Experimental Protocol

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample solution. A proton-decoupled spectrum is usually recorded to simplify the spectrum to a series of single peaks for each unique carbon atom.

B. Predicted ¹³C NMR Spectrum and Rationale
Carbon AtomPredicted Chemical Shift (δ) ppmRationale
Carboxylic Carbon (-COOH)160-165Typical range for carboxylic acids.
Triazole C4140-145Attached to the carboxylic acid group.
Triazole C5130-135Carbon bearing the triazole proton.
Aromatic C (ipso to triazole)135-140Deshielded due to attachment to nitrogen.
Other Aromatic C120-130Standard aromatic region.
Methyl Carbon (-CH₃)~21Typical for a methyl group on an aromatic ring.

The key difference between the 1- and 2-isomers in the ¹³C NMR spectrum will be the chemical shifts of the triazole carbons (C4 and C5) and the ipso-carbon of the phenyl ring. The symmetry in the 2-substituted isomer is expected to influence these shifts.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

A. Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

B. Data for 1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid[1]
Wavenumber (cm⁻¹)Functional Group
3525-2400O-H stretch (carboxylic acid)
3063C-H stretch (aromatic)
2922C-H stretch (aliphatic)
1708C=O stretch (carboxylic acid)
1619C=C stretch (aromatic)
1383N=N stretch (triazole)
C. Predicted IR Spectrum for 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid and Rationale

The IR spectrum of the 2-(3-methylphenyl) isomer is expected to be very similar to that of the 1-isomer, as they contain the same functional groups. The characteristic broad O-H stretch of the carboxylic acid, the C=O stretch, aromatic and aliphatic C-H stretches, and the N=N stretch of the triazole ring will all be present. Minor shifts in the fingerprint region (below 1500 cm⁻¹) may occur due to the different overall molecular symmetry and bond vibrations.

Caption: A typical workflow for spectroscopic analysis.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

A. Experimental Protocol

The mass spectrum can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

B. Data for 1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid[1]

The calculated molecular weight for C₁₀H₉N₃O₂ is 203.07. The high-resolution mass spectrometry (HPMS) data found a mass of 203.1.[1]

C. Predicted Mass Spectrum for 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid and Rationale

The molecular ion peak (M⁺) for the 2-(3-methylphenyl) isomer will be identical to the 1-isomer at m/z = 203. The fragmentation pattern, however, may show some differences, reflecting the relative stabilities of the fragments formed upon ionization.

Common Fragmentation Pathways:

  • Loss of COOH: A prominent fragment at m/z = 158 corresponding to the loss of the carboxylic acid group.

  • Loss of N₂: Cleavage of the triazole ring can lead to the loss of a nitrogen molecule (N₂), resulting in a fragment at m/z = 175.

  • Fragments from the m-tolyl group: A peak at m/z = 91 corresponding to the tropylium ion (C₇H₇⁺) is also expected.

The relative intensities of these fragment ions may differ between the two isomers, providing a potential method for their differentiation by mass spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid. By leveraging experimental data from its close isomer, 1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, and applying fundamental spectroscopic principles, we have outlined the key features to be expected in the ¹H NMR, ¹³C NMR, IR, and Mass spectra. The predicted differences, particularly in the NMR spectra, will be crucial for the unambiguous identification and characterization of the title compound. Researchers and scientists working with this and related triazole derivatives can use this guide as a valuable resource for their analytical work.

References

  • Nahi, H. A., et al. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 35(1), 416-422. Available at: [Link]

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Exploratory

Comprehensive NMR Analysis of 2-(3-Methylphenyl)-2H-1,2,3-triazole-4-carboxylic Acid: A Technical Guide

Executive Summary The structural elucidation of substituted heterocycles demands a rigorous, self-validating analytical approach. For molecules like 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid , Nuclear Magnet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted heterocycles demands a rigorous, self-validating analytical approach. For molecules like 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid , Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for confirming regiochemistry, substituent placement, and electronic distribution. This whitepaper provides an in-depth, causality-driven guide to acquiring, processing, and interpreting the 1 H and 13 C NMR spectra of this compound, designed for researchers in drug discovery and synthetic chemistry.

Structural Anatomy & Chemical Context

To accurately interpret the NMR spectra, we must first analyze the electronic environment of the molecule. The core scaffold is a 2-substituted 2H-1,2,3-triazole. Unlike 1-substituted triazoles, the 2H-isomer possesses a highly symmetrical electronic distribution within the triazole ring, which significantly impacts the chemical shift of the lone triazole proton (H5).

Furthermore, the molecule features a carboxylic acid at C4 and a 3-methylphenyl (m-tolyl) group at N2. The dihedral angle between the triazole and phenyl rings is typically very small (nearly coplanar, ~4.7°), allowing for extended π -conjugation across the system, as confirmed by X-ray crystallographic studies of related[1]. This coplanarity ensures that the inductive and resonance effects of the triazole ring strongly influence the chemical shifts of the phenyl protons and carbons.

Experimental Protocol: High-Resolution NMR Acquisition

A robust NMR protocol must be a self-validating system. The choices made during sample preparation and acquisition directly dictate the reliability of the downstream data.

Solvent Selection and Sample Preparation

The choice of solvent is critical. While CDCl 3​ is standard for many organic molecules, the presence of the carboxylic acid group necessitates the use of DMSO-d 6​ .

  • Causality: DMSO-d 6​ acts as a strong hydrogen-bond acceptor, disrupting carboxylic acid dimers and ensuring complete solubility. Furthermore, it slows down the chemical exchange of the acidic proton, often allowing it to be observed as a broad singlet, which would otherwise be lost in protic solvents or broadened beyond detection in non-polar solvents.

Step-by-Step Preparation:

  • Weigh 10–15 mg of highly purified 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d 6​ (containing 0.03% v/v TMS as an internal standard).

  • Vortex the mixture for 30 seconds to ensure complete dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Instrument Setup and Acquisition Parameters

To ensure quantitative reliability and high signal-to-noise (S/N) ratios, specific acquisition parameters must be set on a 400 MHz or 600 MHz spectrometer.

  • 1 H NMR Parameters: 16 scans (ns=16), relaxation delay (d1) of 2.0 seconds, and a spectral width of 15 ppm. The 2.0s delay ensures complete relaxation of the protons, allowing for accurate integration.

  • 13 C NMR Parameters: 1024 scans (ns=1024), relaxation delay (d1) of 2.0 seconds, using WALTZ-16 composite pulse decoupling (CPD). The extended d1 is crucial for the quaternary carbons (C=O, C4, C1', C3'), which have longer T1​ relaxation times, ensuring they are distinctly visible above the baseline noise.

NMR_Workflow A Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) B Shimming & Tuning (Optimize magnetic field homogeneity) A->B C 1H NMR Acquisition (ns=16, d1=2s, 400/600 MHz) B->C D 13C NMR Acquisition (ns=1024, d1=2s, CPD decoupling) C->D E 2D NMR (COSY, HSQC, HMBC) (For structural validation) D->E F Data Processing (FT, Phase/Baseline Correction) E->F

Figure 1: Step-by-step NMR sample preparation and acquisition workflow.

1 H NMR Spectral Analysis

The 1 H NMR spectrum provides immediate confirmation of the molecular topology. The chemical shifts are heavily influenced by the electron-withdrawing nature of the triazole ring and the electron-donating inductive effect of the methyl group. Baseline shifts for the triazole core can be cross-referenced with literature on[2].

Key Mechanistic Insights:

  • Triazole H5: Flanked by two nitrogens and conjugated with the C4-carboxylic acid, this proton is highly deshielded, appearing as a sharp singlet at ~8.60 ppm .

  • Phenyl Protons: The methyl group at the meta position breaks the symmetry of the phenyl ring. H2' appears as a narrow multiplet/broad singlet due to weak meta-coupling, while H6', H5', and H4' present as a distinct doublet, triplet, and doublet, respectively.

  • Methyl Protons: The aliphatic methyl group is unaffected by strong deshielding and appears at ~2.40 ppm , consistent with [3].

Table 1: 1 H NMR Spectral Data Summary (DMSO-d 6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Notes
COOH 13.50br s-1HHighly deshielded, broad due to chemical exchange
Triazole H5 8.60s-1HStrongly deshielded by adjacent N atoms
Phenyl H2' 7.85br s / m~1.51HOrtho to triazole, ortho to methyl
Phenyl H6' 7.80d8.01HOrtho to triazole, para to methyl
Phenyl H5' 7.45t8.01HMeta to triazole, meta to methyl
Phenyl H4' 7.35d7.51HPara to triazole, ortho to methyl
Methyl (CH 3​ ) 2.40s-3HAliphatic singlet attached to C3'

13 C NMR Spectral Analysis

The 13 C NMR spectrum requires careful interpretation using empirical substituent additivity rules. The N2 atom of the 2H-1,2,3-triazole acts as a mild electron-withdrawing group via resonance, shifting the ortho and para carbons upfield relative to benzene, while the ipso carbon is shifted significantly downfield.

By applying standard additivity rules for the methyl group (ipso: +9.3, ortho: +0.7, meta: -0.1, para: -2.9 ppm) to the base values of a 2-phenyl-2H-1,2,3-triazole ring, we can confidently assign the closely clustered aromatic carbons.

Table 2: 13 C NMR Spectral Data Summary (DMSO-d 6​ , 100 MHz)
PositionChemical Shift ( δ , ppm)TypeAssignment Notes
COOH 161.5C=OCarboxylic acid carbonyl
Triazole C4 141.0CQuaternary carbon attached to COOH
Phenyl C1' 139.7CIpso carbon attached to Triazole N2
Phenyl C3' 138.6CIpso carbon attached to Methyl group
Triazole C5 136.5CHTriazole ring methine carbon
Phenyl C5' 129.2CHMeta to triazole, meta to methyl
Phenyl C4' 128.5CHPara to triazole, ortho to methyl
Phenyl C2' 119.2CHOrtho to triazole, ortho to methyl
Phenyl C6' 115.6CHOrtho to triazole, para to methyl (shielded by CH 3​ )
Methyl (CH 3​ ) 21.0CH 3​ Aliphatic methyl carbon

2D NMR Workflows for Structural Validation

To ensure absolute confidence in the assignments and establish a self-validating system, 1D data must be corroborated by 2D NMR techniques, specifically Heteronuclear Multiple Bond Correlation (HMBC) .

HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons, allowing us to "bridge" the isolated spin systems (the triazole ring, the phenyl ring, and the methyl group).

  • Anchoring the Methyl Group: The methyl protons at 2.40 ppm will show strong 3J correlations to C2' (119.2 ppm) and C4' (128.5 ppm), and a 2J correlation to C3' (138.6 ppm). This unequivocally confirms the meta positioning of the methyl group on the phenyl ring.

  • Anchoring the Carboxylic Acid: The triazole H5 proton (8.60 ppm) will show a 3J correlation across the ring to the carboxylic acid carbonyl (161.5 ppm), confirming the regiochemistry of the triazole substitutions.

HMBC_Strategy H5 Triazole H5 (~8.60 ppm) C4 Triazole C4 (~141.0 ppm) H5->C4 2J/3J COOH Carboxyl C=O (~161.5 ppm) H5->COOH 3J CH3 Methyl Protons (~2.40 ppm) C3_prime Phenyl C3' (~138.6 ppm) CH3->C3_prime 2J C2_prime Phenyl C2' (~119.2 ppm) CH3->C2_prime 3J C4_prime Phenyl C4' (~128.5 ppm) CH3->C4_prime 3J

Figure 2: Key 2D HMBC correlations for structural validation.

By strictly adhering to this analytical framework—combining optimized acquisition parameters, empirical additivity calculations, and 2D HMBC validation—researchers can achieve highly accurate and defensible structural characterizations of complex triazole derivatives.

References

  • Meibom, D., et al. "BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Perumal, K., et al. "Catalyst-free synthesis of 1,2,3-triazole-N-oxide derivatives using tert-butyl nitrite: a novel strategy and synthetic applications." RSC Advances, 2025. URL:[Link]

  • Zhang, L.-Y., et al. "2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid." Acta Crystallographica Section E, 2007. URL:[Link]

Sources

Foundational

Structural Crystallography and Pharmacophore Profiling of 2-Phenyl-2H-1,2,3-triazole-4-carboxylic Acid Derivatives

Executive Summary The 1,2,3-triazole heterocycle is a privileged scaffold in medicinal chemistry, widely recognized for its high dipole moment, metabolic stability, and bioisosteric equivalence to amide and ester bonds....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole heterocycle is a privileged scaffold in medicinal chemistry, widely recognized for its high dipole moment, metabolic stability, and bioisosteric equivalence to amide and ester bonds. While 1H-1,2,3-triazoles are routinely accessed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the 2H-1,2,3-triazole isomer presents unique topological and electronic properties. Specifically, 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (C9H7N3O2) and its derivatives serve as critical building blocks for the development of steroid mimics[1], antiproliferative carboxamides[2], and highly selective fluorescent chemosensors[3].

This technical guide provides an in-depth analysis of the single-crystal X-ray diffraction (SCXRD) characteristics of the 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid scaffold. By mapping its crystallographic architecture—specifically its dihedral coplanarity and supramolecular hydrogen-bonding networks—we establish a causal link between its solid-state geometry and its utility in rational drug design.

Crystallographic Architecture & Supramolecular Assembly

The solid-state conformation of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is dictated by the minimization of steric clash and the maximization of π -conjugation. Single-crystal X-ray studies at 295 K reveal that the molecule crystallizes with a highly planar geometry[4].

Dihedral Coplanarity

A defining structural parameter of this scaffold is the dihedral angle between the N2-bound phenyl ring and the central 1,2,3-triazole core. In the parent carboxylic acid, this dihedral angle is exceptionally narrow at 4.72(6)°[4]. This near-coplanarity extends the conjugated π -system across both rings, lowering the HOMO-LUMO energy gap and imparting a rigid, flat topology. In drug development, this rigidity is highly advantageous for intercalating into narrow hydrophobic binding pockets or mimicking the planar tetracyclic core of native steroid hormones[1]. In contrast, derivatives with bulky substitutions, such as Schiff base derivatives of the triazole core, exhibit larger dihedral angles (e.g., 14.3(3)°) due to increased steric hindrance[5].

Hydrogen Bonding and Inversion Dimers

The supramolecular assembly of the parent compound is driven by the C4-carboxylic acid moiety. In the crystal lattice, the molecules self-assemble into classical inversion dimers[4]. These dimers arise from strong, reciprocal O—H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules[4]. This R22​(8) hydrogen-bonding motif is a self-validating supramolecular feature that drastically reduces the molecule's solubility in non-polar solvents but provides a highly predictable vector for crystal engineering. In derivative structures lacking the free carboxylic acid (e.g., aminoethanol Schiff bases), the supramolecular network shifts to one-dimensional chains mediated by O—H···N intermolecular hydrogen bonds[5].

Table 1: Quantitative Crystallographic Parameters of 2H-Triazole Derivatives
Structural Parameter2-Phenyl-2H-1,2,3-triazole-4-carboxylic acidSchiff Base Derivative (C11H12N4O)
Chemical Formula C9H7N3O2[4]C11H12N4O[5]
Molecular Weight 189.17 g/mol [6]216.25 g/mol [5]
Dihedral Angle (Phenyl-Triazole) 4.72(6)°[4]14.3(3)°[5]
Primary Supramolecular Motif O—H···O Inversion Dimers[4]O—H···N 1D Supramolecular Chains[5]
Mean C-C Bond Length Error 0.003 Å[4]N/A
R-factor ( R1​ ) 0.043[4]N/A

Pharmacophore Mapping & Rational Drug Design

The crystallographic data directly informs the pharmacophore modeling of the 2H-triazole scaffold. The structural features identified via SCXRD translate into specific biological interactions.

G Core 2-Phenyl-2H-1,2,3-triazole- 4-carboxylic acid P1 N2-Phenyl Ring (Pi-Pi Stacking) Core->P1 P2 2H-Triazole Core (Rigid Linker) Core->P2 P3 C4-Carboxylic Acid (Inversion Dimers) Core->P3

Caption: Pharmacophore mapping and structural features of the 2H-triazole scaffold.

  • Steroid Mimicry: Halogenated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives have been synthesized as mimics of steroidal systems. Hirshfeld surface analysis of these crystals indicates that their binding efficacy to estrogen receptors (ER) and aromatase (AROM) is driven by robust C···H and Halogen···H interactions, mimicking the hydrophobic interactions of native hormones[1].

  • Anticancer Precursors: The carboxylic acid group acts as a synthetic handle. It is readily converted into 1,2,3-triazole-4-carboxamides, which have demonstrated significant antiproliferative activity across NCI60 human tumor cell lines in fragment-based drug discovery (FBDD) campaigns[2].

  • Fluorescent Chemosensors: Derivatives such as 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid are utilized in the design of rhodamine B-based fluorescent turn-on chemosensors. The triazole core provides the necessary electronic tuning for the highly selective, colorimetric detection of heavy metal ions like Hg2+[3].

Experimental Methodologies: Synthesis and SCXRD Protocol

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and crystallographic resolution of the 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid scaffold.

Regiospecific Synthesis via Osazone Cyclization

Standard azide-alkyne cycloadditions predominantly yield 1H-triazoles. To specifically access the 2H-isomer, a classical heterocyclization route is employed.

  • Pre-organization: React D-glucose with phenylhydrazine to form phenyl-D-glucosazone. Causality: The osazone intermediate pre-organizes the nitrogen atoms, forcing the N2-phenyl substitution pattern and preventing the formation of the thermodynamically favored 1H-tautomer.

  • Cyclization: Subject the osazone to oxidative cyclization (e.g., using CuSO4) to form the 2-phenyl-2H-1,2,3-triazole core[4].

  • Oxidative Cleavage: Oxidize the resulting sugar side-chain using potassium permanganate (KMnO4) to yield the final 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

G N1 Synthesis of 2H-Triazole Core N2 Slow Evaporation Crystallization N1->N2 Purified Compound N3 Single-Crystal X-Ray Diffraction N2->N3 High-Quality Crystal N4 Structure Solution & Refinement N3->N4 Diffraction Data N5 Supramolecular Analysis N4->N5 .cif File

Caption: Workflow for the crystallographic resolution of 2H-triazole derivatives.

Step-by-Step Crystallization and Diffraction Protocol:

  • Solvent Selection & Crystallization: Dissolve the purified compound in a 95% ethanol/water mixture. Allow the solution to undergo slow evaporation at room temperature (295 K)[4].

    • Causality: The mixed solvent system balances the hydrophobic phenyl ring (ethanol-soluble) and the hydrophilic carboxylic acid (water-soluble). Slow evaporation maintains supersaturation at a low, constant rate, enabling the thermodynamic formation of the O—H···O inversion dimers without the kinetic trapping of lattice defects. This yields high-quality, colorless prism crystals[4].

  • Data Collection: Mount a suitable single crystal (e.g., 0.12 × 0.07 × 0.03 mm) on a diffractometer equipped with Mo K α radiation[5]. Collect diffraction data at 295 K[4].

  • Structure Solution: Solve the phase problem using direct methods via the SHELXS or SHELXT programs[7].

  • Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL[7].

    • Causality: Full-matrix refinement on F2 utilizes all data (including weak reflections), providing a statistically robust model of electron density. Non-hydrogen atoms are refined anisotropically to account for thermal motion, while hydrogen atoms (e.g., O-H = 0.82 Å, C-H = 0.93 Å) are placed in calculated positions and refined using a riding model[4].

  • Validation: The final model is self-validated by achieving a low R-factor (e.g., R1​ = 0.043, wR2​ = 0.110)[4] and generating a clean CheckCIF report devoid of Level A/B alerts.

References

  • (PDF)
  • Source: nih.
  • Source: rsc.
  • 2-Phenyl-2H-1,2,3-triazol-4-yl)
  • Source: mdpi.
  • selective fluorescent chemosensor: Topics by Science.
  • Source: semanticscholar.

Sources

Exploratory

thermal stability of 1,2,3-triazole carboxylic acid derivatives

Abstract The 1,2,3-triazole moiety, a cornerstone of modern medicinal and materials chemistry, is prized for its high chemical stability, aromatic character, and capacity for hydrogen bonding[1]. When functionalized with...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3-triazole moiety, a cornerstone of modern medicinal and materials chemistry, is prized for its high chemical stability, aromatic character, and capacity for hydrogen bonding[1]. When functionalized with a carboxylic acid group, these derivatives become pivotal building blocks for complex molecular architectures, including pharmaceuticals and energetic materials[2][3]. However, their utility is fundamentally governed by their thermal stability—a critical parameter dictating their synthesis, storage, processing, and application viability. This guide provides a comprehensive analysis of the factors influencing the , the mechanisms governing their decomposition, and the standardized protocols for their evaluation. Synthesizing data from contemporary research, we present a field-proven perspective for researchers, scientists, and drug development professionals.

Introduction: The 1,2,3-Triazole Carboxylic Acid Scaffold

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry"[2][4]. This method offers high regioselectivity and yield, making it the preferred route for combining various azides with alkynes[4][5]. To introduce the carboxylic acid functionality at the 4-position, propiolic acid is commonly used as the alkyne component[6][7][8].

The resulting 1,2,3-triazole-4-carboxylic acid structure is remarkably robust, generally inert to acidic or basic hydrolysis and resistant to many oxidizing and reducing conditions[1]. This inherent stability makes the triazole ring an excellent scaffold. However, the term "stability" is context-dependent. While chemically robust, the molecule's response to thermal stress is a distinct property governed by its complete structure, including all substituents. Understanding this thermal behavior is paramount, particularly in drug development, where manufacturing processes may involve heat, and in materials science, where performance under extreme temperatures is required[9][10].

Foundational Principles of Thermal Decomposition

The thermal decomposition of 1,2,3-triazole carboxylic acid derivatives is not a random event but a structured process dictated by bond energies and reaction kinetics. The primary decomposition pathway for these specific derivatives is typically initiated by decarboxylation—the loss of CO2 from the carboxylic acid group[11]. This initial step is often the rate-limiting factor and defines the onset of thermal degradation.

Following decarboxylation, further decomposition of the triazole ring can occur through more complex mechanisms, such as ring-opening and the elimination of molecular nitrogen (N2)[12]. The specific pathway and the temperatures at which these events occur are heavily influenced by the substituents attached to the triazole ring.

Key Factors Influencing Thermal Stability

The thermal stability of a 1,2,3-triazole carboxylic acid derivative is not an intrinsic property of the triazole ring alone but is modulated by the electronic and steric effects of its substituents.

Substituent Effects on the N1-Position

Research consistently shows that substituents on the N1-position of the triazole ring play a dominant role in thermal stability. A study involving a series of 1-(substituted-phenyl)-1H-1,2,3-triazole-4-carboxylic acids demonstrated this relationship clearly[4][6].

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, particularly nitro groups (-NO2), on the N1-phenyl substituent significantly decreases thermal stability[4][6]. For instance, 1-(3-nitrophenyl) and 1-(4-nitrophenyl) derivatives showed decomposition onsets at 182°C and 135°C, respectively[4]. This destabilization arises because EWGs can polarize the molecule and weaken key bonds, lowering the activation energy required for decomposition.

  • Electron-Donating Groups (EDGs) and Halogens: Conversely, derivatives with EDGs or halogens tend to exhibit higher thermal stability. Compounds with p-methoxy, p-chloro, and p-bromo phenyl substituents were stable up to 205°C, 223°C, and 222°C, respectively[4][6]. These groups can donate electron density, which may strengthen the ring system and increase the energy barrier for decomposition.

Molecular Hybridization and Extended Conjugation

A powerful strategy to enhance thermal stability is to integrate the 1,2,3-triazole carboxylic acid into a larger, more stable heterocyclic system. When the carboxylic acid group is used as a synthetic handle to create hybrid molecules containing 1,3,4-oxadiazole or 1,3,4-thiadiazole rings, the resulting compounds show a marked increase in thermal stability compared to their carboxylic acid precursors[4][8]. This enhancement is attributed to the formation of a more extensive and rigid conjugated system, which distributes thermal energy more effectively across the molecule.

The diagram below illustrates the conceptual relationship between molecular structure and thermal stability.

G cluster_factors Factors Influencing Thermal Stability cluster_substituents Substituent Types cluster_hybrids Hybrid Structures Stability Thermal Stability Substituents N1-Substituent Effects Stability->Substituents is affected by Hybridization Molecular Hybridization Stability->Hybridization is enhanced by EWG Electron-Withdrawing Groups (e.g., -NO2) Substituents->EWG EDG Electron-Donating Groups (e.g., -OCH3) Substituents->EDG Halogens Halogens (e.g., -Cl, -Br) Substituents->Halogens Oxadiazole 1,3,4-Oxadiazole Hybrids Hybridization->Oxadiazole Thiadiazole 1,3,4-Thiadiazole Hybrids Hybridization->Thiadiazole EWG->Stability Decreases EDG->Stability Increases Halogens->Stability Increases Oxadiazole->Stability Significantly Increases Thiadiazole->Stability Significantly Increases

Caption: Key factors modulating the thermal stability of 1,2,3-triazole derivatives.

Experimental Evaluation of Thermal Stability

A self-validating system for assessing thermal stability relies on complementary analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides quantitative data on decomposition temperatures, the number of decomposition steps, and residual mass.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 3-5 mg of the dried 1,2,3-triazole derivative into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • TGA Curve: Plot mass (%) versus temperature (°C). The onset temperature of mass loss indicates the beginning of decomposition.

    • DTG Curve: Plot the first derivative of the TGA curve (d(mass)/dt) versus temperature. Peaks in the DTG curve correspond to the temperatures of maximum decomposition rates for each step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies thermal events like melting, crystallization, and decomposition, indicating whether they are endothermic (heat absorbed) or exothermic (heat released).

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-4 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Temperature Program: Equilibrate at 30°C. Ramp the temperature from 30°C to a temperature exceeding the final decomposition point (determined by TGA) at a heating rate of 5-10°C/min.[13][14]

  • Data Analysis:

    • DSC Thermogram: Plot heat flow (mW) versus temperature (°C).

    • Melting Point (Tm): An endothermic peak corresponding to the melting of the compound.

    • Decomposition Temperature (Td): A sharp endothermic or, more commonly, an exothermic peak indicating decomposition. The onset temperature of this peak is often reported as the decomposition temperature.

The workflow for this comprehensive thermal analysis is depicted below.

G cluster_workflow Workflow for Thermal Stability Assessment start Synthesized & Purified 1,2,3-Triazole Derivative prep Sample Preparation (Drying, Weighing) start->prep tga Thermogravimetric Analysis (TGA) prep->tga dsc Differential Scanning Calorimetry (DSC) prep->dsc tga_data Analyze TGA/DTG Curves - Onset Temperature - Mass Loss % - Decomposition Steps tga->tga_data dsc_data Analyze DSC Thermogram - Melting Point (Tm) - Decomposition (Td) - Enthalpy (Endo/Exo) dsc->dsc_data report Synthesize Data & Report Thermal Stability Profile tga_data->report dsc_data->report

Caption: A standardized workflow for evaluating the thermal properties of novel compounds.

Data Summary: A Comparative Overview

The following table summarizes thermal stability data for representative 1-(substituted-phenyl)-1H-1,2,3-triazole-4-carboxylic acids, highlighting the impact of the N1-substituent.

CompoundN1-SubstituentDecomposition Onset (°C)Reference
1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid4-OCH₃ (EDG)205[4][6]
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid4-Cl (Halogen)223[4][6]
1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid4-Br (Halogen)222[4][6]
1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid3-NO₂ (EWG)182[4][6]
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid4-NO₂ (EWG)135[4][6]

Data sourced from TGA/DTG measurements.

Conclusion and Future Outlook

The is a critical, substituent-dependent property. The strategic selection of substituents on the N1-position provides a reliable means to tune thermal behavior, with electron-withdrawing groups like -NO2 markedly reducing stability and other groups like halogens enhancing it. For applications demanding superior thermal robustness, converting the carboxylic acid moiety into more complex heterocyclic systems such as 1,3,4-oxadiazoles presents a highly effective strategy.

As the demand for novel pharmaceuticals and advanced materials grows, a deep, mechanistic understanding of thermal stability will be indispensable. Future research should focus on developing quantitative structure-property relationships (QSPRs) to predict thermal behavior computationally, thereby accelerating the design and screening of new, highly stable 1,2,3-triazole-based compounds for next-generation applications.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Vertex AI Search.
  • Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025).
  • Al-Masoudi, N. A., Al-Amiery, A. A., & Kadhum, A. A. H. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 35(1).
  • Mykhailenko, V. O., & Leszczynski, J. (2020). Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations. The Journal of Physical Chemistry A, 124(35), 7148–7159.
  • Zhang, Y., He, C., & Shreeve, J. M. (2026).
  • Venugopal, S., et al. (n.d.).
  • Yadav, D., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online.
  • Al-Amiery, A. A., et al. (2020). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring.
  • Kommu, N., Ghule, V. D., Kumar, A. S., & Sahoo, A. K. (2014). Triazole-substituted nitroarene derivatives: synthesis, characterization, and energetic studies. Chemistry – An Asian Journal, 9(1), 166-178.
  • Xu, M., Kuang, C., Wang, Z., Yang, Q., & Jiang, Y. (2011). A Novel Approach to 1-Monosubstituted 1,2,3-Triazoles by a Click Cycloaddition/Decarboxylation Process. Synthesis, 2011(02), 223-228.
  • Ali, A. A. (2020).
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1).
  • Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041.
  • Mamedov, F. A., et al. (2021). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. European Journal of Chemistry, 12(1), 13-17.
  • Shcherbakov, S. V., et al. (2022). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank, 2022(3), M1401.
  • Patel, P. B., & Patel, P. M. (2014). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 903-909.
  • Boyarskaya, I. A., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Pharmaceuticals, 15(11), 1443.

Sources

Foundational

mechanism of formation for 2,4-disubstituted 1,2,3-triazoles

An In-Depth Technical Guide to the Mechanism of Formation for 2,4-Disubstituted 1,2,3-Triazoles Executive Summary The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized f...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Formation for 2,4-Disubstituted 1,2,3-Triazoles

Executive Summary

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique physicochemical properties and its role as a stable bioisostere for amide bonds.[1] While the regioselective synthesis of 1,4- and 1,5-disubstituted isomers is well-established through "click chemistry," the formation of 2,4-disubstituted 1,2,3-triazoles presents a significant synthetic hurdle.[2][3][4] This guide provides a detailed examination of the prevailing mechanisms and methodologies developed to overcome this challenge, with a focus on strategies that offer high regioselectivity. We will delve into the causality behind effective protocols, offering field-proven insights for researchers aiming to incorporate this valuable motif into novel molecular architectures. The primary focus will be on a robust, catalyst-free approach that ensures product purity, a critical consideration in drug development.

The Fundamental Challenge: Regioselectivity in Triazole Synthesis

The synthesis of 1,2,3-triazoles is dominated by the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne.[4] However, the uncatalyzed thermal reaction typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating tedious purification. This limitation was famously overcome by the development of metal-catalyzed azide-alkyne cycloaddition (AAC) reactions:

  • Copper(I)-Catalyzed AAC (CuAAC): Provides exclusive access to 1,4-disubstituted isomers.[3][4]

  • Ruthenium(II)-Catalyzed AAC (RuAAC): Affords the complementary 1,5-disubstituted isomers.[3]

Critically, these powerful methods are not suitable for the direct synthesis of the 2,4-disubstituted isomer. The challenge lies in selectively forming a bond with the internal nitrogen (N2) of the triazole ring. Direct functionalization of a pre-formed 4-substituted-1H-1,2,3-triazole is difficult because the internal N2 nitrogen is less electron-dense and less nucleophilic than the N1 nitrogen, often leading to poor selectivity.[2][3]

A Premier Strategy: Catalyst-Free C–N Coupling with N-Tosylhydrazones

A highly effective and increasingly adopted method for the regioselective synthesis of 2,4-disubstituted 2H-1,2,3-triazoles involves the catalyst-free coupling of N-tosylhydrazones with 4-substituted 1H-1,2,3-triazoles.[2] This approach is particularly valuable in medicinal chemistry as it avoids transition metal contamination in the final product.[2][3]

Mechanistic Deep Dive

The reaction proceeds under mild thermal conditions and is characterized by its high regioselectivity and broad functional group tolerance.[2]

Core Causality: The key to this transformation is the in-situ generation of a diazo compound from the N-tosylhydrazone upon deprotonation by a base (e.g., K₃PO₄). This diazo intermediate subsequently extrudes nitrogen gas (N₂) to form a highly reactive carbene. It is this carbene species that undergoes a C–N bond-forming reaction with the 4-substituted-1H-1,2,3-triazole. The remarkable regioselectivity for the N2 position is a defining feature of this mechanism, with the N1-substituted isomer being either undetected or a minor byproduct. This selectivity is attributed to the specific electronic and steric environment of the transition state in the absence of a coordinating metal catalyst. The structural integrity of the products is often confirmed using advanced 2D NMR experiments, such as ¹H–¹⁵N HMBC, which provides direct evidence of the C–N linkage at the N2 position.[2]

Visualization of the Core Mechanism

The following diagram illustrates the stepwise formation of the 2,4-disubstituted product from the tosylhydrazone precursor.

G cluster_start Step 1: Diazo Formation cluster_carbene Step 2: Carbene Generation cluster_coupling Step 3: Regioselective C-N Coupling Tosylhydrazone N-Tosylhydrazone Diazo Diazo Intermediate Tosylhydrazone->Diazo - Tos-H - Base-H⁺ Base Base (e.g., K₃PO₄) Carbene Carbene Intermediate N2_gas N₂ Gas Product 2,4-Disubstituted 2H-1,2,3-Triazole Diazo_ref->Carbene - N₂ Triazole_start 4-Substituted 1H-1,2,3-Triazole Triazole_start->Product Selective N2 Attack Carbene_ref->Product Selective N2 Attack

Caption: Proposed mechanism for catalyst-free N2-alkylation.

Experimental Protocol: General Procedure

This self-validating protocol is based on established literature and designed for reproducibility.[2]

Objective: To synthesize a 2-benzyl-4-phenyl-2H-1,2,3-triazole.

Materials:

  • Benzaldehyde tosylhydrazone (1.0 equiv)

  • 4-Phenyl-1H-1,2,3-triazole (1.2 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Syringe pump

Procedure:

  • Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add 4-phenyl-1H-1,2,3-triazole and K₃PO₄.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Reagent Preparation: In a separate flask, dissolve benzaldehyde tosylhydrazone in anhydrous 1,4-dioxane.

  • Slow Addition: Draw the tosylhydrazone solution into a syringe and place it on a syringe pump. Heat the reaction mixture in the round-bottom flask to reflux (approx. 101 °C).

  • Reaction: Add the tosylhydrazone solution to the refluxing mixture dropwise via the syringe pump over a period of 3 hours. The slow addition is crucial to maintain a low concentration of the diazo intermediate and minimize side reactions.

  • Monitoring: After the addition is complete, allow the reaction to stir at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure 2,4-disubstituted 1,2,3-triazole product.

Data Presentation: Reaction Scope & Yields

The catalyst-free tosylhydrazone coupling method demonstrates good functional group compatibility. The following table summarizes representative results.

EntryAldehyde Tosylhydrazone4-Aryl-1H-1,2,3-triazoleYield of 2,4-Isomer (%)
1Benzaldehyde4-Phenyl53%[2]
24-Methylbenzaldehyde4-Phenyl51%[2]
34-Methoxybenzaldehyde4-Phenyl41%[2]
44-Chlorobenzaldehyde4-Phenyl45%[2]
5Benzaldehyde4-(4-Chlorophenyl)48%[2]
6Benzaldehyde4-(4-Methoxyphenyl)52%[2]

Yields are for isolated products as reported in the cited literature.[2] The data shows that both electron-donating and electron-withdrawing substituents on either aromatic ring are well-tolerated, highlighting the robustness of the methodology.[2]

Alternative Synthetic Pathways

While the tosylhydrazone method is a leading strategy, other approaches have been reported for the synthesis of 2,4-disubstituted 2H-1,2,3-triazoles, primarily through direct cyclization. These methods often require more specialized starting materials.

  • Cyclization of α-Functionalized Ketones: The reaction of hydrazines with various α-substituted ketone derivatives, such as α-amino, α-hydroxy, α,α-dibromo, or α,α-diazo ketones, can lead to the formation of the 2,4-disubstituted triazole core.[2][3]

  • Multicomponent Reactions (MCRs): Certain Palladium(0) or Copper(I)-catalyzed multicomponent reactions have been developed that can yield 2,4-disubstituted 1,2,3-triazoles, though control of regioselectivity can be a challenge depending on the specific reaction.[2][3]

These alternative routes represent specialized tools that may be advantageous for specific target molecules but often lack the broad applicability and high N2-regioselectivity of the catalyst-free tosylhydrazone coupling.

Conclusion and Outlook for Drug Development

The regioselective synthesis of 2,4-disubstituted 1,2,3-triazoles is a solvable, albeit challenging, problem in modern organic synthesis. While classical cycloaddition methods fall short, the development of post-functionalization strategies has provided a reliable path forward. The catalyst-free coupling of N-tosylhydrazones with 4-substituted-1H-1,2,3-triazoles stands out as a particularly powerful and practical method.[2][3]

For professionals in drug development, the key advantages of this method are:

  • High Regioselectivity: Ensures the formation of the desired isomer, simplifying purification and characterization.

  • Metal-Free Conditions: Eliminates the risk of transition metal contamination, a critical factor for API (Active Pharmaceutical Ingredient) synthesis.[2]

  • Good Functional Group Tolerance: Allows for the late-stage introduction of the triazole moiety into complex, functionalized molecules.

Future research will likely focus on expanding the substrate scope to include aliphatic tosylhydrazones and developing even milder reaction conditions to further enhance the utility of this important transformation in the synthesis of next-generation therapeutics.

References

  • Szűcs, D., Csonka, R., Imre, T., Kalmár, Z., Petri, L., & Somsák, L. (2023). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

  • ACS Publications. (2025). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega. Available at: [Link]

  • Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-disubstituted-1,2,4-triazole-3-ones 105,... Available at: [Link]

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Available at: [Link]

  • ResearchGate. (n.d.). (A) Synthesis of 1,4- or 2,4-disubstituted-1,2,3-triazoles. (B) “One pot” three components synthesis of N2-substituted-1,2,3-triazole. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]

  • Beilstein Journals. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Available at: [Link]

  • ACS Publications. (2004). One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4- and 2,4-disubstituted-1,2,3-triazoles by using TMSN3. Available at: [Link]

  • SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available at: [Link]

  • Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1,2,3-Triazole-4-Carboxylic Acids via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Executive Summary The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, widely utilized as a metabolically stable bioisostere for amide bonds and a rigid linker in advanced therapeutics, including PROT...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, widely utilized as a metabolically stable bioisostere for amide bonds and a rigid linker in advanced therapeutics, including PROTACs and antibody-drug conjugates. The direct synthesis of 1,2,3-triazole-4-carboxylic acids via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers an elegant, atom-economical route when utilizing propiolic acid as the terminal alkyne[1].

However, the electron-deficient nature of propiolic acid introduces unique mechanistic challenges, including a propensity for oxidative homocoupling and thermal decarboxylation. This technical guide provides a self-validating, highly optimized protocol for the regioselective synthesis of 1,4-disubstituted triazole carboxylic acids, grounded in the latest mechanistic understanding of the dinuclear copper pathway.

Mechanistic Causality: The Dinuclear Copper Pathway

To master the CuAAC reaction, one must abandon the outdated mononuclear mechanism. Substantial experimental and computational evidence confirms that the reaction proceeds via a kinetically favored dinuclear copper pathway [2].

When propiolic acid is introduced to the catalytic system, the first Cu(I) ion coordinates to the alkyne, significantly increasing the acidity of the terminal proton to form a σ-acetylide complex[3]. Crucially, a second Cu(I) atom must coordinate to form a dinuclear acetylide intermediate[4]. The organic azide then binds to this dicopper core, bringing the reactive partners into precise proximity. This lowers the activation energy for the nucleophilic attack, forming a six-membered metallacycle that rapidly contracts into a copper-triazolide before protonolysis releases the final 1,2,3-triazole-4-carboxylic acid[3].

Understanding this causality explains the second-order dependence on copper concentration and dictates our experimental choices: maintaining a high local concentration of Cu(I) while strictly preventing its oxidation to Cu(II) is the absolute key to high yields[2].

Mechanism N1 Terminal Alkyne (Propiolic Acid) N2 Cu(I) Acetylide Complex N1->N2 + Cu(I) - H+ N3 Dinuclear Cu Intermediate N2->N3 + 2nd Cu(I) N4 Azide Coordination N3->N4 + R-N3 N5 6-Membered Metallacycle N4->N5 Nucleophilic Attack N6 Cu-Triazolide N5->N6 Ring Contraction N7 1,2,3-Triazole-4- Carboxylic Acid N6->N7 Protonolysis - Cu(I)

Fig 1: Dinuclear copper-mediated catalytic cycle for CuAAC.

Strategic Reagent Selection & Optimization

The reaction between an organic azide (e.g., 3-fluorophenyl azide or 2-aminocyclopentyl azide) and propiolic acid requires precise environmental control[1],[5]. Because propiolic acid lowers the pH of the reaction, it can protonate the azide or destabilize the Cu(I) complex if not properly buffered.

Quantitative Optimization Data

The following parameters have been rigorously optimized to prevent side reactions (such as Glaser-Hay homocoupling) and maximize the yield of the 1,4-disubstituted product.

ParameterOptimal RangeMechanistic Rationale (Causality)Impact on Yield
CuSO₄·5H₂O 5 mol%Provides the source of copper. Higher concentrations risk product entrapment; lower concentrations stall the dinuclear catalytic cycle.75-95%
Sodium Ascorbate 10-20 mol%Reduces Cu(II) to Cu(I) in situ. Must be in 2-4x excess relative to Cu to prevent oxidative homocoupling of propiolic acid[2].Prevents <50% yields due to alkyne degradation.
Propiolic Acid 1.0 - 1.2 eqSlight excess compensates for any minor homocoupling, ensuring complete consumption of the more valuable organic azide[1].Maximizes conversion.
Solvent System t-BuOH:H₂O (1:1)Ensures homogeneous mixing of hydrophobic azides and hydrophilic catalysts. t-BuOH avoids transesterification side reactions[1].>85%
Temperature 25°C - 40°CAmbient temperature is sufficient. Elevated temperatures (>60°C) with propiolic acid induce thermal decarboxylation.Maintains high purity.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded within the steps to ensure the reaction is proceeding via the correct mechanistic pathway.

Reagents Required
  • Organic Azide (1.0 mmol)

  • Propiolic Acid (1.1 mmol)

  • CuSO₄·5H₂O (0.05 mmol, 5 mol%)

  • Sodium Ascorbate (0.15 mmol, 15 mol%)

  • tert-Butanol (t-BuOH) (5.0 mL)

  • Milli-Q Water (5.0 mL)

Step-by-Step Methodology
  • Substrate Solvation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the organic azide (1.0 mmol) and propiolic acid (1.1 mmol) in 5.0 mL of t-BuOH.

  • Aqueous Dilution: Add 4.0 mL of Milli-Q water to the flask. The mixture may become slightly cloudy depending on the hydrophobicity of the azide.

  • Catalyst Preparation: In two separate vials, dissolve CuSO₄·5H₂O (12.5 mg) in 0.5 mL of water, and Sodium Ascorbate (29.7 mg) in 0.5 mL of water.

  • Catalyst Activation (Validation Checkpoint 1): Add the CuSO₄ solution to the main reaction flask. While stirring vigorously, add the Sodium Ascorbate solution dropwise.

    • Self-Validation: You must observe the blue solution turn transiently yellow or brown before settling to a pale yellow or colorless state. This optical shift confirms the successful reduction of Cu(II) to the active Cu(I) species[2].

  • Cycloaddition: Cap the flask and stir the reaction mixture at room temperature (25°C) for 12 to 24 hours.

  • Reaction Monitoring (Validation Checkpoint 2): After 12 hours, sample the organic phase for TLC (typically 1:1 EtOAc/Hexane with 1% AcOH).

    • Self-Validation: Confirm the complete disappearance of the azide spot. Alternatively, use IR spectroscopy to verify the absence of the strong azide stretching band at ~2100 cm⁻¹[1].

  • Quenching & Isolation: Once complete, dilute the reaction with 10 mL of ice-cold water. Acidify the mixture dropwise with 1M HCl until the pH reaches ~2.0. The 1,2,3-triazole-4-carboxylic acid will precipitate out of the solution.

  • Purification: Filter the precipitate under a vacuum. Wash the filter cake with ice-cold water (2 x 5 mL) to remove copper salts and residual ascorbate, followed by a minimal amount of cold ethanol (2 mL). Dry under vacuum to afford the pure product without the need for column chromatography[1].

Workflow S1 1. Reagent Preparation Azide + Propiolic Acid in t-BuOH S2 2. Catalyst Activation Add H2O, CuSO4, Na-Ascorbate S1->S2 S3 3. Cycloaddition Stir at 25°C for 12-24h S2->S3 V1 Validation: Solution turns transiently yellow/brown, confirming Cu(I). S4 4. Quenching Acidify with 1M HCl S3->S4 V2 Validation: Monitor azide disappearance via TLC or IR (~2100 cm⁻¹). S5 5. Isolation Filter & Wash Precipitate S4->S5

Fig 2: Self-validating experimental workflow for triazole carboxylic acid synthesis.

Downstream Processing & Troubleshooting

  • Incomplete Conversion: If the azide persists after 24 hours, the Cu(I) catalyst may have oxidized. Add an additional 5 mol% of sodium ascorbate. If working with highly dilute solutions, consider adding a stabilizing ligand such as THPTA or TBTA (5 mol%) to protect the Cu(I) center from disproportionation[2].

  • Copper Contamination: Triazole carboxylic acids are excellent metal chelators. If the isolated precipitate has a green or blue tint, copper is trapped in the crystal lattice. Dissolve the product in a mild base (e.g., saturated NaHCO₃), add a metal scavenger (like EDTA or QuadraSil AP), filter, and re-acidify to precipitate the pure, metal-free product[5].

  • Decarboxylation: If mass spectrometry reveals a product missing 44 Da (loss of CO₂), the reaction temperature was too high. Strictly maintain the reaction at or below 40°C.

References

1.[1] Title: 1-(2-aminocyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid - Benchchem Source: benchchem.com URL:

2.[5] Title: 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid - Benchchem Source: benchchem.com URL:

3.[3] Title: Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC Source: nih.gov URL:

4.[2] Title: An In-depth Technical Guide to Copper-Catalyzed Click Chemistry for Beginners - Benchchem Source: benchchem.com URL:

5.[4] Title: Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Source: d-nb.info URL:

Sources

Application

Application Notes and Protocols for 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid as a Ligand in Coordination Chemistry

Introduction: The Versatility of 2-Aryl-2H-1,2,3-triazole-4-carboxylic Acids in Materials Science and Drug Discovery The 1,2,3-triazole moiety is a privileged scaffold in both medicinal chemistry and materials science, l...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of 2-Aryl-2H-1,2,3-triazole-4-carboxylic Acids in Materials Science and Drug Discovery

The 1,2,3-triazole moiety is a privileged scaffold in both medicinal chemistry and materials science, lauded for its chemical stability, dipole moment, and capacity for hydrogen bonding[1]. When functionalized with a carboxylic acid group, these triazoles become versatile building blocks for novel supramolecular architectures and bioactive molecules. The specific substitution at the N2 position of the triazole ring with an aryl group, such as the 3-methylphenyl (m-tolyl) group in 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid, offers a strategic handle to fine-tune the electronic and steric properties of the resulting metal complexes. This level of control is paramount in the rational design of metal-organic frameworks (MOFs) and coordination polymers with tailored functionalities, including gas storage, catalysis, and sensing. Furthermore, the triazole framework is a cornerstone of numerous therapeutic agents, and its derivatives are actively investigated for their potential as antimicrobial and anticancer agents[2][3].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid as a versatile ligand. We present detailed, field-proven protocols for the synthesis of the ligand itself, followed by its application in the solvothermal synthesis of a representative zinc(II) coordination polymer and a copper(II) metal-organic framework. The causality behind experimental choices is elucidated, and robust characterization methodologies are detailed to ensure scientific integrity and reproducibility.

Part 1: Synthesis of the Ligand: 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid

The synthesis of 2-aryl-2H-1,2,3-triazole-4-carboxylic acids can be achieved through several synthetic routes. A common and effective method involves the reaction of an aryl azide with a β-ketoester in the presence of a base[4]. This approach offers good regioselectivity for the 2,4-disubstituted 1,2,3-triazole isomer.

Protocol 1: Synthesis of 3-methylphenyl azide

Rationale: The azide precursor is a key intermediate. Its synthesis from the corresponding amine is a standard and reliable procedure.

Materials:

  • 3-methylaniline (m-toluidine)

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Diethyl ether

  • Ice

  • Sodium sulfate (anhydrous)

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 3-methylaniline in a mixture of concentrated hydrochloric acid and water.

  • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. This step forms the diazonium salt.

  • In a separate flask, dissolve sodium azide in water and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Carefully remove the solvent under reduced pressure to obtain 3-methylphenyl azide as an oil. Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions.

Protocol 2: Synthesis of 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid

Rationale: This one-pot reaction provides a direct and efficient route to the desired triazole carboxylic acid from the corresponding azide and a readily available β-ketoester[4].

Materials:

  • 3-methylphenyl azide

  • Ethyl acetoacetate

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • In a round-bottom flask, dissolve 3-methylphenyl azide and ethyl acetoacetate in a mixture of ethanol and water.

  • Add a base, such as potassium carbonate, to the mixture.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid.

Part 2: Application in the Synthesis of Coordination Polymers and Metal-Organic Frameworks

The synthesized ligand, with its carboxylate and triazole functionalities, is an excellent candidate for constructing coordination polymers and MOFs. The choice of metal ion and synthesis conditions (solvent, temperature, and pressure) will dictate the final structure and properties of the material[5][6][7]. We present protocols for the synthesis of a zinc(II) coordination polymer and a copper(II) MOF to illustrate the ligand's versatility.

Protocol 3: Solvothermal Synthesis of a Zinc(II) Coordination Polymer

Rationale: Solvothermal synthesis is a common method for obtaining high-quality crystalline MOFs and coordination polymers. Zinc(II) is often chosen for its flexible coordination geometry, which can lead to diverse network topologies[8]. The use of a co-ligand can further influence the final structure.

Materials:

  • 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,4-Benzenedicarboxylic acid (terephthalic acid, H₂BDC) (as a co-ligand)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL Teflon-lined stainless-steel autoclave, combine 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid (e.g., 0.1 mmol), zinc nitrate hexahydrate (e.g., 0.1 mmol), and terephthalic acid (e.g., 0.05 mmol).

  • Add a solvent mixture of DMF and ethanol (e.g., 10 mL in a 1:1 v/v ratio).

  • Seal the autoclave and heat it in an oven at a temperature between 100-150 °C for 48-72 hours.

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash them with fresh DMF and ethanol to remove any unreacted starting materials, and dry them in air.

Protocol 4: Hydrothermal Synthesis of a Copper(II) Metal-Organic Framework

Rationale: Hydrothermal synthesis, using water as the solvent, is a "greener" alternative to solvothermal methods and is effective for the synthesis of many robust MOFs[6][9]. Copper(II) ions are known to form a variety of coordination geometries and can participate in interesting magnetic interactions within the resulting framework[2][10].

Materials:

  • 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Deionized water

  • Ethanol

Procedure:

  • In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid (e.g., 0.1 mmol) and copper(II) acetate monohydrate (e.g., 0.1 mmol) in a mixture of deionized water and ethanol (e.g., 10 mL in a 3:1 v/v ratio).

  • Seal the autoclave and heat it in an oven at a temperature between 120-180 °C for 24-48 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the colored crystals by filtration, wash them with water and ethanol, and air-dry.

Part 3: Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized ligand and its coordination compounds.

Table 1: Key Characterization Techniques and Expected Observations
TechniquePurposeExpected Observations for LigandExpected Observations for Metal Complexes
FT-IR Spectroscopy Identify functional groupsBroad O-H stretch (carboxylic acid), C=O stretch, C=N and N=N stretches (triazole ring), aromatic C-H stretches.Disappearance or shift of the O-H stretch, shift of the C=O stretch to lower wavenumbers indicating coordination, potential appearance of a new M-O and M-N bands at lower frequencies.
¹H and ¹³C NMR Spectroscopy Elucidate the chemical structureCharacteristic signals for the aromatic protons (including the methyl group), the triazole proton, and the carboxylic acid proton. Corresponding carbon signals.Broadening or shifting of ligand signals upon coordination to a paramagnetic metal ion (e.g., Cu(II)). For diamagnetic complexes (e.g., Zn(II)), shifts in the proton and carbon signals adjacent to the coordination sites can be observed[3].
Mass Spectrometry Determine the molecular weightA molecular ion peak corresponding to the calculated mass of the ligand.Fragmentation patterns that may show the loss of ligands or solvent molecules.
Single-Crystal X-ray Diffraction Determine the 3D atomic structureProvides precise bond lengths, bond angles, and crystal packing information.Elucidates the coordination environment of the metal ion, the connectivity of the network (1D, 2D, or 3D), and the overall crystal structure[11][12].
Thermogravimetric Analysis (TGA) Evaluate thermal stabilityA single-step decomposition at a relatively high temperature.Multi-step decomposition, often with an initial weight loss corresponding to the removal of coordinated or guest solvent molecules, followed by the decomposition of the organic ligand at higher temperatures[11][13].
Powder X-ray Diffraction (PXRD) Assess phase purity and crystallinityA unique diffraction pattern for the crystalline ligand.Comparison of the experimental pattern with the simulated pattern from single-crystal X-ray data to confirm the bulk phase purity of the synthesized material.

Part 4: Visualizing Experimental Workflows and Logical Relationships

Diagram 1: Synthesis of 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid

G Ligand Synthesis Workflow cluster_0 Step 1: Azide Formation cluster_1 Step 2: Triazole Formation 3-methylaniline 3-methylaniline Diazotization Diazotization 3-methylaniline->Diazotization HCl, NaNO2, <5 °C Azidation Azidation Diazotization->Azidation NaN3 3-methylphenyl azide 3-methylphenyl azide Azidation->3-methylphenyl azide Cycloaddition Cycloaddition 3-methylphenyl azide->Cycloaddition Hydrolysis & Acidification Hydrolysis & Acidification Cycloaddition->Hydrolysis & Acidification HCl Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Cycloaddition Base (e.g., K2CO3) Ethanol/Water, Reflux Final Product Final Product Hydrolysis & Acidification->Final Product 2-(3-methylphenyl)-2H-1,2,3- triazole-4-carboxylic acid

Caption: Workflow for the two-step synthesis of the target ligand.

Diagram 2: Solvothermal Synthesis of a Metal-Organic Framework

G Solvothermal MOF Synthesis Ligand 2-(3-methylphenyl)-2H-1,2,3- triazole-4-carboxylic acid Mixing Mixing Ligand->Mixing Metal Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Metal Salt->Mixing Co-ligand Co-ligand (optional) Co-ligand->Mixing Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mixing Autoclave Autoclave Mixing->Autoclave Teflon-lined Heating Heating Autoclave->Heating 100-180 °C 24-72 h Cooling Cooling Heating->Cooling Slow cooling to RT Filtration & Washing Filtration & Washing Cooling->Filtration & Washing Drying Drying Filtration & Washing->Drying MOF Crystals MOF Crystals Drying->MOF Crystals Characterization Characterization MOF Crystals->Characterization PXRD, TGA, FT-IR, etc.

Caption: General experimental workflow for the solvothermal synthesis of MOFs.

Conclusion

The protocols and application notes presented herein provide a robust framework for the synthesis and utilization of 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid as a versatile ligand in coordination chemistry. The ability to systematically modify the components of the synthesis—the metal ion, co-ligands, and reaction conditions—opens up a vast design space for new materials with potentially interesting and useful properties. The detailed characterization plan ensures the integrity of the synthesized materials, which is a critical aspect of both fundamental research and the development of new technologies. It is our hope that this guide will serve as a valuable resource for researchers and accelerate discoveries in this exciting field.

References

  • Chemical Society Reviews. (2014).
  • ResearchGate. (n.d.).
  • Deswal, Y., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. PMC.
  • Taylor & Francis Online. (2010). Design, synthesis, and biological properties of triazole derived compounds and their transition metal complexes.
  • ResearchGate. (n.d.). Figure S8.
  • Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calcul
  • Journal of the American Chemical Society. (2005). Copper(I) 1,2,4-Triazolates and Related Complexes: Studies of the Solvothermal Ligand Reactions, Network Topologies, and Photoluminescence Properties.
  • Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole. (2023). PMC.
  • BenchChem. (n.d.). Application Notes and Protocols for the Solvothermal Synthesis of Coordination Polymers using 1,3-di-(1,2,4-triazole-4 -.
  • Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole. (2023). PMC.
  • ResearchGate. (n.d.). Hydrothermal synthesis of MOFs | Request PDF.
  • Ossila. (n.d.). MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs).
  • Asian Journal of Chemistry. (2012). Synthesis and Crystal Structure of a Two-Dimensional Zn(II)
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • MDPI. (2023). Zinc(II)
  • OUCI. (2008).
  • AIP Conference Proceedings. (2022).
  • ResearchGate. (n.d.). Solvothermal Synthesis and Crystal Structure of a Zn(II) Microporous Metal-organic Framework | Request PDF.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). PMC.
  • ResearchGate. (n.d.). Synthesis of 2H-1,2,3-triazole-4-carboxylic acids via Ru(II)-catalyzed rearrangement of 4-hydrazonoisoxazol-5-ones.
  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles.
  • Google Patents. (n.d.). One step synthesis of 1,2,3-triazole carboxylic acids.
  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
  • SCIRP. (2017). Hydrothermal Synthesis and Characterization of Copper Glycinate (Bio-MOF-29) and Its in Vitro Drugs Adsorption Studies.
  • ResearchGate. (n.d.). Synthesis, structures, and photoluminescence of zinc(II) coordination polymers based on carboxylates and the semirigid ligand 1,4-bis(2-methylbenzimidazol-1-ylmethyl)benzene | Request PDF.
  • MDPI. (2022). Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole.
  • The Royal Society of Chemistry. (n.d.). A Practical Flow Synthesis of 1,2,3-Triazoles.
  • A flexible copper MOF as a carboxylate-specific crystalline sponge for structure solution using X-ray and electron diffraction. (n.d.). PMC.
  • SciELO. (n.d.). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species.
  • CrystEngComm. (n.d.). A (4,6)-c copper–organic framework constructed from triazole-inserted dicarboxylate linker with CO2 selective adsorption.
  • A Novel 1,2,3-Triazole Ligand with Antioxidant Activity. (2024).
  • PubChem. (n.d.). 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid.

Sources

Method

Application Note: 2-(3-Methylphenyl)-2H-1,2,3-triazole-4-carboxylic Acid in Advanced Materials Science

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Formulation Professionals. Executive Summary The rational design of Supramolecular Metal-Organic Frameworks (SMOFs) and coordination polymer...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Formulation Professionals.

Executive Summary

The rational design of Supramolecular Metal-Organic Frameworks (SMOFs) and coordination polymers relies heavily on the selection of versatile, multidentate organic ligands. 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS: 1042655-56-0) has emerged as a privileged scaffold bridging materials science and pharmaceutical development. By combining the robust coordination capacity of a carboxylate group with the nitrogen-rich 1,2,3-triazole ring, this ligand facilitates the assembly of highly organized 2D and 3D networks.

This application note provides a comprehensive guide to utilizing this ligand for two primary applications: Luminescent Coordination Polymers and Biocompatible MOFs for Drug Delivery .

Mechanistic Rationale & Structural Advantages

To understand the utility of 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid, one must analyze its structural causality:

  • Dual-Donor Coordination: The molecule possesses both hard oxygen donors (from the carboxylate) and borderline nitrogen donors (from the triazole ring). This allows it to coordinate effectively with a wide range of metal centers, from transition metals like Zn(II) and Cd(II) [1] to lanthanides like La(III) [2].

  • Steric and Lipophilic Tuning: The 3-methylphenyl (m-tolyl) group at the 2-position serves a dual purpose. In materials science, the methyl group acts as a steric "bumper," preventing dense interpenetration of the crystal lattices and thereby preserving void volume (porosity) for guest molecules. In drug development, this aromatic moiety imparts lipophilicity, which is essential for facilitating cell membrane permeation when these coordination complexes are used as nanoscale drug carriers [2].

  • Crystallization-Induced Emission (CIE): When coordinated to d¹⁰ metals like Zn(II), the ligand's structural rigidity increases drastically. This restriction of intramolecular rotation minimizes non-radiative decay pathways, leading to highly enhanced photoluminescence in the solid state [1].

CoordinationLogic Ligand 2-(3-methylphenyl)-2H- 1,2,3-triazole-4-carboxylic acid Coord Coordination Assembly (Hydrothermal / Solvothermal) Ligand->Coord N-donors & O-donors Metal Metal Ions (Zn2+, Cd2+, La3+) Metal->Coord Lewis Acid Centers SMOF Supramolecular MOF (1D, 2D, or 3D Networks) Coord->SMOF Self-Assembly via H-bonds Prop1 Luminescence / CIE SMOF->Prop1 Structural Rigidity Prop2 Porosity for Drug Delivery SMOF->Prop2 Tunable Cavities

Figure 1: Mechanistic pathway from ligand coordination to functional material properties.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure reproducibility and high-fidelity material synthesis.

Protocol 1: Synthesis of Luminescent Zn(II) SMOFs

This protocol outlines the solvothermal synthesis of a Zinc-based Supramolecular Metal-Organic Framework utilizing the target ligand.

Materials:

  • 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid (Ligand, HL)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Sodium hydroxide (NaOH, 0.1 M aqueous)

  • Methanol / N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Ligand Deprotonation: Suspend 0.5 mmol of the ligand in 10 mL of Methanol. Add 0.5 mmol of 0.1 M NaOH dropwise while stirring until the solution becomes clear.

    • Self-Validation Check: Isolate a small aliquot, evaporate, and run an FTIR. The disappearance of the broad -OH stretch (~3200 cm⁻¹) and the shift of the carbonyl peak from ~1700 cm⁻¹ to an asymmetric stretch at ~1610 cm⁻¹ confirms successful deprotonation to the carboxylate form.

  • Metal Addition: Dissolve 0.25 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF. Slowly layer or mix this solution into the methanolic ligand solution.

  • Solvothermal Assembly: Transfer the mixture to a 25 mL Teflon-lined stainless-steel autoclave. Seal and heat at 85°C for 48 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a rate of 2°C/hour. Causality: Slow cooling is critical to promote the growth of diffraction-quality single crystals rather than amorphous kinetic precipitates.

  • Harvesting & Washing: Filter the resulting colorless crystals. Wash sequentially with DMF (3 × 5 mL) and Methanol (3 × 5 mL) to remove unreacted starting materials.

  • Validation: Confirm phase purity via Powder X-Ray Diffraction (PXRD). The experimental diffractogram must match the simulated pattern derived from single-crystal X-ray data.

Protocol 2: Drug Encapsulation (5-Fluorouracil)

Because the resulting Zn(II) networks possess hydrogen-bonded supramolecular cavities, they can be utilized as biocompatible carriers for small-molecule drugs like 5-Fluorouracil (5-FU).

  • MOF Activation: Heat the synthesized Zn-SMOF at 120°C under dynamic vacuum (10⁻³ Torr) for 12 hours to evacuate solvent molecules from the pores.

  • Drug Loading: Soak 100 mg of the activated SMOF in a concentrated solution of 5-FU (20 mg/mL in Methanol) for 48 hours under gentle orbital shaking at 37°C.

  • Recovery: Centrifuge at 8000 rpm for 10 minutes. Wash the loaded MOF briefly with 2 mL of cold methanol to remove surface-adsorbed drug. Dry under vacuum.

  • Quantification: Determine the drug loading capacity by digesting a known mass of the loaded MOF in dilute EDTA/PBS solution and measuring the 5-FU absorbance via UV-Vis spectroscopy at 266 nm.

Workflow Step1 Ligand Deprotonation (NaOH, MeOH) Step2 Metal Salt Addition (Zn(NO3)2 in DMF) Step1->Step2 Step3 Solvothermal Synthesis (85°C, 48h) Step2->Step3 Step4 Activation (Vacuum, 120°C) Step3->Step4 Step5 Drug Loading (5-FU Soaking) Step4->Step5

Figure 2: Experimental workflow from ligand preparation to pharmaceutical encapsulation.

Quantitative Data Presentation

The physicochemical properties of coordination complexes utilizing 2-aryl-2H-1,2,3-triazole-4-carboxylic acid derivatives vary predictably based on the metal center. Table 1 summarizes the expected crystallographic, photophysical, and functional metrics based on recent literature [1, 2].

Table 1: Comparative Properties of Metal Complexes with Triazole-Carboxylate Ligands

Property / MetricZn(II) ComplexLa(III) Complex
Coordination Geometry Distorted Octahedral (N₂O₄)Symmetrical 3D Array (COO⁻ bound)
Primary Interaction Metal-Ligand + Strong H-bondingMetal-Ligand + Explicit Hydration
Emission Maximum (λ_em) ~365 - 370 nm (Blue shift/CIE)~430 nm (Ligand-to-Metal transfer)
Pore Topology 1D Channels or 2D NetworksDense 3D Clusters
Typical Drug Loading (5-FU) 15 - 22 wt%N/A (Primarily used for spectroscopy)
Primary Application Luminescent Sensors, Drug DeliveryPhotophysical Probes, Bioisosteres

Troubleshooting & Optimization Insights

  • Low Crystalline Yield: If precipitation occurs immediately upon mixing the metal and ligand, the deprotonation step may have been too aggressive, leading to rapid, uncontrolled nucleation. Solution: Use a weaker base (e.g., Triethylamine) or utilize a diffusion-based crystallization method (layering) rather than direct mixing.

  • Poor Drug Loading: If the drug loading efficiency is <5 wt%, the MOF pores may have collapsed during activation. Solution: Switch from thermal vacuum activation to Supercritical CO₂ (scCO₂) drying to preserve the delicate supramolecular architecture.

References

  • Narea, P., et al. "Crystallization Induced Enhanced Emission in Two New Zn(II) and Cd(II) Supramolecular Coordination Complexes with the 1-(3,4-Dimethylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate Ligand." Polymers, vol. 12, no. 8, 2020, p. 1756. Available at:[Link]

  • Palafox, M.A., et al. "The Spectroscopic Characterization and Photophysical Properties of a Hydrated Lanthanum Ion Complex with a Triazole Ligand by Several DFT Methods." Molecules, vol. 30, no. 16, 2025, p. 3412. Available at:[Link]

Application

scale-up synthesis of 2,4-disubstituted 1,2,3-triazoles

An Application Guide for the Scale-Up Synthesis of 2,4-Disubstituted 1,2,3-Triazoles Abstract The 1,2,3-triazole motif is a cornerstone in modern medicinal chemistry and materials science. While significant research has...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scale-Up Synthesis of 2,4-Disubstituted 1,2,3-Triazoles

Abstract

The 1,2,3-triazole motif is a cornerstone in modern medicinal chemistry and materials science. While significant research has focused on the synthesis of 1,4- and 1,5-disubstituted regioisomers, the regioselective synthesis of 2,4-disubstituted 1,2,3-triazoles presents unique challenges, particularly when transitioning from bench-scale discovery to gram-scale production. This application note provides a comprehensive guide for researchers and process chemists on a robust, metal-free approach for the . We will delve into the strategic selection of a catalyst-free coupling reaction, provide a detailed gram-scale protocol, address critical scale-up parameters, and outline a thorough safety and hazard analysis.

Introduction: The Challenge of Regiocontrol in Triazole Synthesis

The 1,3-dipolar cycloaddition between an azide and an alkyne, first extensively studied by Huisgen, is the most fundamental route to the 1,2,3-triazole core. However, the thermal reaction typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, posing significant purification challenges.[1] The advent of "click chemistry" introduced highly regioselective metal-catalyzed versions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields 1,4-disubstituted products, while the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides the 1,5-disubstituted isomers.[1][2][3]

Synthesizing the 2,4-disubstituted isomer is less straightforward. The internal nitrogen (N2) of the triazole ring has a lower electron density, making direct functionalization challenging and often unselective.[4][5] Therefore, scalable and regioselective methods are highly sought after. For pharmaceutical applications, metal-free methodologies are particularly desirable to avoid contamination of the final active pharmaceutical ingredient (API) with residual transition metals.

This guide focuses on a promising and scalable metal-free approach: the thermal coupling of N-tosylhydrazones with pre-formed 4-substituted 1H-1,2,3-triazoles.[4][5] This method offers high regioselectivity for the desired N2-alkylation, utilizes readily available starting materials, and avoids the need for metal catalysts, simplifying downstream purification.

Synthetic Strategy: Metal-Free N2-Alkylation

Rationale for Method Selection

For a process to be considered scalable, it must be robust, reproducible, cost-effective, and safe. The coupling of N-tosylhydrazones with 4-substituted 1H-1,2,3-triazoles was selected for the following reasons:

  • High Regioselectivity: The reaction shows a strong preference for alkylating the N2 position of the triazole ring, minimizing the formation of the N1-isomer and simplifying purification.[5]

  • Metal-Free Conditions: This is a critical advantage in pharmaceutical development, as it eliminates the need for potentially costly and time-consuming removal of metal catalysts from the final product.[4]

  • Broad Substrate Scope: The reaction tolerates a wide variety of functional groups on both the tosylhydrazone and the triazole, allowing for the synthesis of diverse compound libraries.[5]

  • Operational Simplicity: The reaction is typically carried out under simple thermal conditions without the need for specialized or air-sensitive reagents.

Proposed Reaction Mechanism

The reaction proceeds through the thermal decomposition of the N-tosylhydrazone in the presence of a base. The tosylhydrazone forms a diazo compound intermediate, which then undergoes a nucleophilic attack by the N2-nitrogen of the 4-substituted 1H-1,2,3-triazole. Subsequent loss of dinitrogen gas from the intermediate furnishes the final 2,4-disubstituted product.

Overall Synthetic Workflow

The synthesis is a two-stage process. First, the required 4-substituted 1H-1,2,3-triazole is prepared via a standard CuAAC reaction. This intermediate is then coupled with an appropriate N-tosylhydrazone to yield the final product.

G cluster_0 Stage 1: Synthesis of 4-Aryl-1H-1,2,3-triazole cluster_1 Stage 2: N2-Alkylation A Terminal Alkyne (e.g., Phenylacetylene) D 4-Aryl-1H-1,2,3-triazole A->D CuAAC Reaction B Organic Azide (e.g., Benzyl Azide) B->D CuAAC Reaction C Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) C->D CuAAC Reaction G Final Product (2,4-Disubstituted 2H-1,2,3-triazole) D->G Thermal Coupling E N-Tosylhydrazone (e.g., Benzaldehyde Tosylhydrazone) E->G Thermal Coupling F Base (e.g., Cs2CO3) F->G Thermal Coupling

Caption: General workflow for the two-stage synthesis.

Scale-Up Process and Control Parameters

Transitioning a reaction from milligram to multi-gram or kilogram scale requires careful consideration of several factors beyond simply multiplying reagent quantities.

ParameterLaboratory Scale (mg)Scale-Up Consideration (10-100 g)Rationale & Justification
Heating/Cooling Oil bath, heating mantleJacketed reactor with thermal fluidSurface area-to-volume ratio decreases on scale-up. Jacketed reactors provide precise, uniform temperature control, which is critical for managing potential exotherms from diazo decomposition and ensuring reaction consistency.
Mixing Magnetic stir barOverhead mechanical stirrer with appropriate impeller (e.g., pitch-blade)Viscosity and slurry density can increase significantly. Mechanical stirring ensures efficient heat and mass transfer, preventing localized hot spots and ensuring reaction homogeneity, which is often a problem with magnetic stirring in larger flasks.[6]
Reagent Addition Addition via pipette or syringeAddition funnel or syringe pumpControlled addition of the tosylhydrazone solution is crucial to manage the rate of diazo compound formation and control the reaction rate and temperature. A syringe pump offers the most precise control.[4]
Atmosphere Often run open to airInert atmosphere (N₂ or Ar)While not strictly an air-sensitive reaction, an inert atmosphere is best practice on a larger scale to prevent potential side-reactions and ensure reproducibility by excluding atmospheric moisture and oxygen.
Work-up Separatory funnel, rotary evaporatorJacketed reactor for quenching and extractions, larger glasswareHandling large volumes of flammable solvents requires appropriate engineering controls. Extractions can be performed directly in the reactor. Concentration should be done on a larger-scale rotary evaporator.
Purification Flash column chromatographyCrystallization or triturationColumn chromatography is generally not economically or practically viable for large quantities. Developing a robust crystallization protocol is key for achieving high purity on a large scale.[7]

Detailed Protocol: Gram-Scale Synthesis of 2-Benzyl-4-phenyl-2H-1,2,3-triazole

This protocol describes the N2-alkylation step on a ~10-gram scale. The prerequisite starting material, 4-phenyl-1H-1,2,3-triazole, can be synthesized via standard literature procedures (e.g., CuAAC of phenylacetylene and trimethylsilyl azide followed by desilylation).

Materials and Equipment
  • Reagents: 4-phenyl-1H-1,2,3-triazole (10.0 g, 68.9 mmol), Benzaldehyde N-tosylhydrazone (20.8 g, 75.8 mmol, 1.1 equiv), Cesium Carbonate (Cs₂CO₃, 44.9 g, 137.8 mmol, 2.0 equiv), Anhydrous Dimethyl Sulfoxide (DMSO, 250 mL).

  • Equipment: 1 L 3-neck round-bottom flask (or jacketed reactor), overhead mechanical stirrer, reflux condenser with N₂ inlet, thermocouple for internal temperature monitoring, heating mantle with controller, syringe pump with a 50 mL syringe.

Step-by-Step Procedure
  • Reactor Setup: Assemble the reactor setup under a nitrogen atmosphere. Ensure the overhead stirrer provides good agitation. Charge the reactor with 4-phenyl-1H-1,2,3-triazole (10.0 g) and Cesium Carbonate (44.9 g).

  • Solvent Addition: Add anhydrous DMSO (150 mL) to the reactor. Begin stirring to create a suspension.

  • Prepare Tosylhydrazone Solution: In a separate flask, dissolve the benzaldehyde N-tosylhydrazone (20.8 g) in anhydrous DMSO (100 mL). Gentle warming may be required. Draw this solution into the 50 mL syringe for the syringe pump.

  • Reaction Execution: Heat the reactor contents to 80 °C. Once the temperature is stable, begin the slow, dropwise addition of the tosylhydrazone solution via the syringe pump over 2 hours.

    • Causality Note: Slow addition is critical to maintain control over the reaction rate and prevent a rapid build-up of the reactive diazo intermediate, which could lead to an uncontrolled exotherm or side-product formation.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 80 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting triazole is consumed (typically 4-6 hours).

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 1 L of deionized water and stir for 15 minutes. Transfer the aqueous mixture to a 2 L separatory funnel. Extract the product with ethyl acetate (3 x 300 mL).

    • Causality Note: The product is organic-soluble, while the cesium salts and DMSO are water-soluble. This extraction efficiently separates the product from the inorganic byproducts and the high-boiling solvent.

  • Washing: Combine the organic extracts and wash with brine (2 x 200 mL) to remove residual DMSO. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid. The crude product can be purified by recrystallization.

    • Recrystallization Protocol: Dissolve the crude solid in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour. Collect the resulting crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield pure 2-benzyl-4-phenyl-2H-1,2,3-triazole.

Safety and Hazard Analysis

Scaling up chemical reactions introduces risks that may not be apparent at the bench scale. A thorough understanding of potential hazards is essential.[6]

Reagent-Specific Hazards
Hazard ClassReagent/IntermediateRisks & ConsequencesMitigation Strategy
Explosive/Unstable Azide-containing precursors (for starting material synthesis)Organic azides can be heat- and shock-sensitive.[8] Reaction with acids forms highly toxic and explosive hydrazoic acid (HN₃).[9][10]Use engineering controls (blast shield, fume hood).[8] Strictly avoid acids and heavy metals.[8][9] Quench residual azide carefully with a reducing agent before disposal. Consider continuous-flow for in-situ generation and consumption of azides to minimize accumulation.[11]
Reactive Intermediate Diazo compounds (from tosylhydrazone)Can be explosive, especially upon concentration or exposure to heat, light, or rough surfaces (like ground glass joints).[8]Maintain controlled temperature. Use slow, subsurface addition to avoid accumulation. Ensure smooth-surfaced glassware. Do not distill or concentrate reaction mixtures containing potential diazo intermediates.
Thermal Runaway Tosylhydrazone decompositionThe decomposition to the diazo intermediate and subsequent reaction can be exothermic. Poor heat dissipation on a larger scale can lead to a rapid temperature increase, solvent boiling, and potential loss of containment.Use a jacketed reactor for superior temperature control. Ensure adequate cooling capacity is available. Monitor internal reaction temperature continuously.
Solvent Hazards DMSO, Ethyl Acetate, IsopropanolDMSO: High boiling point, can cause skin absorption of other chemicals. EtOAc/IPA: Highly flammable.Use appropriate PPE (gloves, safety glasses). Perform all transfers in a well-ventilated fume hood. Keep away from ignition sources. Ensure fire-suppression equipment is accessible.
Hazard Mitigation Workflow

G cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures H1 Azide Reactivity R1 Explosion / Detonation H1->R1 R3 Toxic Gas Release (HN₃) H1->R3 H2 Diazo Intermediate H2->R1 R2 Thermal Runaway H2->R2 H3 Exothermic Reaction H3->R2 C1 Engineering Controls (Jacketed Reactor, Blast Shield) R1->C1 C2 Procedural Controls (Slow Addition, Temp Monitoring) R1->C2 C4 Avoid Incompatibles (Acids, Heavy Metals) R1->C4 R2->C1 R2->C2 R3->C2 C3 PPE (Gloves, Goggles, Lab Coat) R3->C3 R3->C4

Caption: Logic diagram for hazard identification and mitigation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Base (Cs₂CO₃) is low quality or hydrated. 3. Impure starting materials.1. Ensure internal temperature reaches and is maintained at 80 °C. 2. Use freshly opened or properly dried cesium carbonate. 3. Verify the purity of the triazole and tosylhydrazone by NMR or LCMS.
Formation of N1-Isomer Reaction temperature is too high or too low, altering the selectivity.Optimize the reaction temperature. While 80 °C is a good starting point, some substrate combinations may require fine-tuning between 70-90 °C.
Difficult Purification 1. Oily product that won't crystallize. 2. Persistent impurities.1. Try triturating the crude oil with a non-polar solvent like hexanes or a hexanes/ether mixture to induce solidification. 2. If crystallization fails, a silica gel plug filtration may be necessary, followed by another crystallization attempt. Ensure complete removal of DMSO during work-up, as it can inhibit crystallization.
Reaction Stalls Inefficient mixing in a thick slurry.Increase the stirrer speed. If the mixture is too thick, a small amount of additional anhydrous solvent may be required to improve mobility.

References

  • Dangers of: Azide Reactions, Large Scale Reactions - Health, Safety & Risk Management. University of Washington. [Link]

  • Regioselective Synthesis of 1,2,3-Triazoles by Use of a Silica-Supported Copper(I) Catalyst. T. Miao, L. Wang. Synthesis, 2008, 363-368. [Link]

  • How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Chemical Health & Safety. [Link]

  • Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. Beilstein Journal of Organic Chemistry. [Link]

  • Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate. ResearchGate. [Link]

  • Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]

  • Regioselective procedures for the synthesis of 1,2,3‐triazoles via... ResearchGate. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry. [Link]

  • Process for making triazoles.
  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. [Link]

  • A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega. [Link]

  • A New Solvent System for Efficient Synthesis of 1,2,3-Triazoles. ResearchGate. [Link]

  • Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. ResearchGate. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

  • A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations. PMC. [Link]

  • Optimization of Catalyst Loading and Scale. ResearchGate. [Link]

  • Synthesis of 2,4-disubstituted-1,2,4-triazole-3-ones 105,... ResearchGate. [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC). Chalmers Research. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. [Link]

  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. [Link]

  • Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production. Beilstein Journal of Organic Chemistry. [Link]

  • Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Chalmers Research. [Link]

  • An efficient synthesis of 4,5-disubstituted-2H-1,2,3-triazoles from nitroallylic derivatives via a cycloaddition–denitration process. New Journal of Chemistry. [Link]

  • Purification of triazoles.
  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • Asymmetric Organocatalytic Approach to 2,4-Disubstituted 1,2,3-Triazoles by N2-Selective Aza-Michael Addition. The Journal of Organic Chemistry. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • Citric Acid-catalyzed Synthesis of 2,4-Disubstituted Thiazoles from Ketones via C-Br, C-S, and C-N Bond Formations in One Pot: A Green Approach. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Here is the technical support center for troubleshooting copper-catalyzed click chemistry reactions. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for troubleshooting copper-catalyzed click chemistry reactions.

As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into troubleshooting copper-catalyzed click chemistry reactions. This resource is structured to help you diagnose and resolve common issues encountered in your experiments, ensuring the integrity and reproducibility of your results.

General Troubleshooting Workflow

Before diving into specific issues, it's often helpful to follow a systematic approach to pinpoint the problem. The following workflow provides a general framework for troubleshooting your CuAAC reactions.

CuAAC_Troubleshooting_Workflow start Reaction Failure (Low/No Yield, Side Products) check_reagents 1. Verify Reagents - Purity (NMR, MS) - Freshness (esp. Ascorbate) - Correct Structures start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere (N2/Ar)? - Degassed Solvents? - Correct Temperature? check_reagents->check_conditions Reagents OK optimization 4. Systematic Optimization - Vary Concentrations - Screen Ligands/Solvents - Adjust Temperature check_reagents->optimization Impure/Degraded Reagents check_catalyst 3. Assess Catalyst System - Correct Cu Source? - Appropriate Ligand? - Correct Cu:Ligand Ratio? check_conditions->check_catalyst Conditions OK check_conditions->optimization Suboptimal Conditions check_catalyst->optimization Catalyst System OK check_catalyst->optimization Suboptimal Catalyst success Successful Reaction optimization->success Optimized

Caption: A general workflow for troubleshooting CuAAC reactions.

Troubleshooting Guide: Common Issues in CuAAC Reactions

Q1: Why is my reaction yield low or non-existent?

This is one of the most common issues in CuAAC reactions and can stem from several factors, primarily related to the stability and activity of the copper(I) catalyst.

Potential Causes and Solutions

  • Inactivation of the Copper Catalyst: The active species in CuAAC is Cu(I). However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of dissolved oxygen.[1] This oxidation can halt or significantly slow down the reaction.[1]

    • Solution:

      • Work under an inert atmosphere: Use nitrogen or argon to purge the reaction vessel and maintain a positive pressure throughout the experiment.[2]

      • Degas your solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (N₂ or Ar) for at least 15-30 minutes or by using several freeze-pump-thaw cycles.

      • Use a fresh reducing agent: If you are generating Cu(I) in situ from a Cu(II) source (like CuSO₄), use a freshly prepared solution of a reducing agent like sodium ascorbate.[3] Sodium ascorbate solutions can degrade over time when exposed to air.

  • Degradation of Starting Materials: The stability of your azide and alkyne starting materials is crucial. Azides, in particular, can be unstable under certain conditions.[2]

    • Solution:

      • Verify purity: Before starting the reaction, check the purity of your azide and alkyne using techniques like NMR or mass spectrometry.

      • Proper storage: Store your reagents as recommended by the supplier, typically in a cool, dark, and dry place.

  • Suboptimal Ligand Choice or Concentration: Ligands play a critical role in stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction rate.[4][5] An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.[2]

    • Solution:

      • Choose the right ligand: The choice of ligand depends on your solvent system and substrates. For aqueous reactions, especially bioconjugations, water-soluble ligands like THPTA are recommended.[5][6] For organic solvents, TBTA is a common choice.[5][7]

      • Optimize the ligand-to-copper ratio: A ligand-to-copper ratio of 1:1 to 5:1 is often recommended.[1][2] For sensitive biological molecules, a higher ratio (e.g., 5:1) can offer protection from copper-mediated damage.[3][8]

  • Insufficient Reaction Time or Inappropriate Temperature: While many click reactions are fast, some systems may require longer reaction times or gentle heating.[3]

    • Solution:

      • Monitor the reaction: Track the progress of your reaction over time using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR).[3]

      • Adjust the temperature: Most CuAAC reactions work well at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might be beneficial, but be aware that this could also promote side reactions.[3]

Experimental Protocol: Small-Scale Reaction Optimization

To systematically troubleshoot low yield, set up a series of small-scale reactions, varying one parameter at a time.

  • Prepare Stock Solutions:

    • Azide in a suitable solvent (e.g., 10 mM in DMF).

    • Alkyne in a suitable solvent (e.g., 10 mM in DMF).

    • CuSO₄·5H₂O (e.g., 50 mM in water).[2]

    • Ligand (e.g., THPTA, 50 mM in water).

    • Sodium Ascorbate (e.g., 1 M in water, freshly prepared).[2]

  • Set Up Test Reactions: In separate inert-atmosphere vials, set up reactions varying key parameters.

    • Copper Concentration: Test a range, for example, 50 µM, 100 µM, and 200 µM.[4]

    • Ligand:Copper Ratio: Test ratios of 1:1, 2:1, and 5:1.[4]

    • Sodium Ascorbate Concentration: Test concentrations like 1 mM, 5 mM, and 10 mM.[4]

  • Analyze the Results: After a set reaction time (e.g., 2 hours), analyze the yield of each reaction to determine the optimal conditions.

ParameterRecommended Starting RangeNotes
Copper Concentration 50 µM - 250 µMHigher concentrations may not always improve rates and can be detrimental in bioconjugations.[1][4]
Ligand:Copper Ratio 1:1 to 5:1A 5:1 ratio is often recommended for bioconjugation to protect biomolecules.[1][8]
Sodium Ascorbate 2.5 mM - 5 mMAn excess is needed to counteract dissolved oxygen.[1]
Q2: Why am I observing side products in my reaction?

The formation of side products can complicate purification and reduce the yield of your desired triazole.

Potential Causes and Solutions

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction where two terminal alkyne molecules couple to form a diyne. This is often promoted by the presence of oxygen and Cu(II) ions.[1]

    • Solution:

      • Ensure thorough deoxygenation: As with preventing catalyst inactivation, working under a strictly inert atmosphere is crucial.[2]

      • Increase the reducing agent concentration: A higher concentration of sodium ascorbate can help to keep the copper in the active Cu(I) state and minimize the Cu(II) that promotes Glaser coupling.[1]

  • Reactions with Dehydroascorbate Byproducts: In bioconjugation reactions, byproducts of ascorbate oxidation can sometimes react with amine and guanidine groups on proteins, leading to covalent modification.[8]

    • Solution:

      • Add a scavenger: Aminoguanidine can be added to the reaction mixture to intercept these reactive byproducts.[8][9]

The CuAAC Catalytic Cycle and Points of Failure

CuAAC_Cycle CuI_L Cu(I)-Ligand Cu_acetylide Cu(I)-Acetylide CuI_L->Cu_acetylide + Alkyne CuII_L Cu(II)-Ligand (Inactive) CuI_L->CuII_L + O2 (Oxidation) Cu_triazolide Cu(I)-Triazolide Cu_acetylide->Cu_triazolide + Azide Glaser Glaser Coupling (Side Product) Cu_acetylide->Glaser + O2, Cu(II) Product 1,2,3-Triazole Product Cu_triazolide->Product Product->CuI_L Catalyst Regeneration Alkyne R1-Alkyne Azide R2-Azide CuII_L->CuI_L + Ascorbate (Reduction) Oxygen O2 Ascorbate Sodium Ascorbate (Reducing Agent)

Caption: The CuAAC catalytic cycle and common points of failure.

Frequently Asked Questions (FAQs)

Q: Which copper source should I use, Cu(I) or Cu(II)? A: While Cu(I) is the active catalyst, it is unstable and can be difficult to handle.[4] It is often more convenient to use a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), and generate the active Cu(I) species in situ using a reducing agent like sodium ascorbate.[4][10]

Q: How do I choose the best ligand for my reaction? A: The optimal ligand depends on your specific application, particularly the solvent system.

Ligand_Selection start Start: Choose a Ligand solvent What is your solvent system? start->solvent aqueous Aqueous / Bioconjugation solvent->aqueous Aqueous organic Organic Solvent solvent->organic Organic thpta THPTA (High water solubility, good for bioconjugation) aqueous->thpta bttaa BTTAA (High biocompatibility, very fast kinetics) aqueous->bttaa tbta TBTA (High organic solubility) organic->tbta

Caption: A decision tree for selecting a suitable ligand.

Q: Can I perform the CuAAC reaction in aqueous buffers? A: Yes, one of the major advantages of the CuAAC reaction is its compatibility with a wide range of solvents, including aqueous buffers.[4] This makes it exceptionally well-suited for bioconjugation applications.[9] However, be mindful of buffer components; for example, Tris buffers can sometimes slow the reaction due to copper binding.[11] Phosphate, acetate, HEPES, or MOPS buffers are generally good choices.[11]

Q: How can I remove the copper catalyst after the reaction? A: For many applications, it is necessary to remove the copper catalyst from the final product. This can be achieved by washing with a solution of a chelating agent like EDTA or by using a copper-scavenging resin.[9] For biomolecules, dialysis against an EDTA-containing buffer is often effective.[3][9]

References

  • Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. Available from: [Link]

  • Yu, T., et al. (2024). Oxygen Coordination Promotes Single-Atom Cu(II)-Catalyzed Azide–Alkyne Click Chemistry without Reducing Agents. ACS Applied Materials & Interfaces. Available from: [Link]

  • Hong, V., Presolski, S. J., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Available from: [Link]

  • Jiang, H., et al. (2014). Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. PMC. Available from: [Link]

  • Wang, D., et al. (2016). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PMC. Available from: [Link]

  • Kolarovic, A., et al. (2018). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Copper-catalyzed Azide-alkyne Cycloadditions. PubMed. Available from: [Link]

  • Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available from: [Link]

  • Amiri, A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing. Available from: [Link]

  • ResearchGate. Most used CuAAC reaction ligands. | Download Scientific Diagram. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2H-1,2,3-Triazole Derivatives Under Acidic Conditions

Welcome to the Application Scientist Support Center. 2H-1,2,3-triazoles are highly valued in medicinal chemistry, agrochemicals, and materials science due to their robust aromatic core.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 2H-1,2,3-triazoles are highly valued in medicinal chemistry, agrochemicals, and materials science due to their robust aromatic core. The 2H-tautomer is the major form in aqueous solution and is surprisingly stable compared to other organic compounds with three adjacent nitrogen atoms[1]. They are generally highly resistant to hydrolysis under acidic conditions, making them excellent candidates for applications like corrosion inhibitors in acidic media[2].

However, researchers frequently encounter edge-case instabilities, partitioning issues, or unexpected ring-opening events when subjecting specific derivatives (e.g., N-sulfonyl triazoles) to strong Brønsted or Lewis acids[3]. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to resolve these issues.

Part 1: Quantitative Diagnostic Matrix

Before troubleshooting, it is critical to understand the baseline physicochemical properties of the 2H-1,2,3-triazole core. The table below summarizes key quantitative data to help you determine if your issue is chemical (degradation) or physical (partitioning/solubility).

Physicochemical ParameterValue / ObservationExperimental Implication
Parent Core Acidity ( pKa​ ) ~9.4 (N-H deprotonation)Acts as a weak acid; remains fully protonated at neutral pH[1].
Parent Core Basicity ( pKb​ ) ~1.2 (Conjugate acid pKa​ )Requires highly acidic media (pH < 1.2) for ring protonation.
Aqueous Acid Stability Highly Stable ( t1/2​ > weeks at pH 2)Core is insensitive to standard redox and hydrolytic conditions[4].
Lewis Acid Stability Variable (Degrades with AlX3​ )Coordination at N1/N3 can trigger N2​ elimination and ring opening[3].
Substituent Degradation Alkyl/Aryl groups oxidizeIn environmental/soil conditions, substituents degrade while the ring remains intact[5].
Part 2: Troubleshooting FAQs & Causality Analysis

Q1: During the acidic workup of my N2-substituted 1,2,3-triazole, I am losing a significant amount of product mass. Is the triazole ring degrading?

  • Analysis & Causality: The 2H-1,2,3-triazole core is exceptionally stable to standard aqueous acidic workups (e.g., 1M HCl) due to its aromatic sextet[4]. If you are losing mass, it is almost certainly a partitioning issue, not degradation. The basicity of the triazole nitrogens means that in very strong aqueous acids (pH < 1.2), the ring protonates to form a triazolium salt. This drastically increases its aqueous solubility, causing it to remain in the aqueous layer during organic extraction.

  • Actionable Solution: Adjust the aqueous phase to pH 5–7 using saturated NaHCO3​ before extraction. This ensures the triazole is fully neutral and partitions efficiently into your organic phase.

Q2: I am subjecting a 2H-1,2,3-triazole derivative to Lewis acidic conditions (e.g., AlCl3​ , BF3​ ) and observing unexpected side products and gas evolution. What is happening?

  • Analysis & Causality: While stable to Brønsted acids, 1,2,3-triazoles can undergo catastrophic ring opening in the presence of strong Lewis acids. Coordination of the Lewis acid to the N1 or N3 position disrupts the aromaticity of the ring. This coordination drastically lowers the activation energy for ring cleavage, leading to the irreversible extrusion of nitrogen gas ( N2​ ) and the formation of highly reactive vinyl cation intermediates[3].

  • Actionable Solution: If Lewis acids are required for other functional group transformations in your molecule, opt for milder Lewis acids (e.g., ZnCl2​ ) or perform the transformation at cryogenic temperatures (-78 °C) to kinetically trap the stable form.

Q3: My compound contains an N-sulfonyl-1,2,3-triazole moiety, and it degrades during silica gel chromatography. How can I prevent this?

  • Analysis & Causality: N-sulfonyl-1,2,3-triazoles are unique. The strongly electron-withdrawing sulfonyl group makes the triazole ring highly susceptible to nucleophilic attack, acid-promoted ring opening, or premature desulfonylation[3]. The slightly acidic silanol groups on standard silica gel are sufficient to catalyze this degradation during purification.

  • Actionable Solution: Buffer your silica gel by pre-treating the column with 1-2% triethylamine (TEA) in your eluent to neutralize the acidic silanol sites, or switch to neutral alumina chromatography.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways of 2H-1,2,3-triazole when exposed to aqueous Brønsted acids (reversible protonation) versus strong Lewis acids (irreversible degradation).

TriazoleDegradation A 2H-1,2,3-Triazole (Stable Aromatic Core) B Protonated Triazolium (Reversible, pH < 1.2) A->B Aqueous Acid (Brønsted) C Lewis Acid Adduct (N1/N3 Coordination) A->C Strong Lewis Acid (e.g., AlCl3) B->A Neutralization D Vinyl Cation Intermediate (Ring-Opened) C->D Aromaticity Loss & Ring Cleavage E Nitrogen Gas (N2) (Irreversible Extrusion) D->E -N2 F Degradation Products (Nucleophilic Trapping) D->F + Nucleophile

Mechanistic pathway of 2H-1,2,3-triazole protonation and Lewis acid-mediated ring opening.

Part 4: Self-Validating Protocol for Assessing Acidic Stability

To definitively determine if a novel 2H-1,2,3-triazole derivative is degrading in acid or simply exhibiting poor solubility/partitioning, utilize this standardized forced-degradation assay.

Methodology:

  • Preparation of the Stock Solution: Dissolve the 2H-1,2,3-triazole derivative in an inert, water-miscible co-solvent (e.g., HPLC-grade acetonitrile) to a concentration of 10 mM.

    • Causality: A co-solvent ensures complete dissolution. If the compound crashes out in aqueous acid, biphasic kinetics will occur, falsely indicating high stability due to the solid state's lack of exposure to the acid.

  • Acidic Incubation: In a sealed borosilicate glass vial, mix 100 µL of the stock solution with 900 µL of 0.1 M HCl (pH 1.0). Incubate at 37 °C in a thermoshaker.

    • Causality: 37 °C mimics physiological/formulation stress, while the sealed vial prevents solvent evaporation that would artificially inflate concentration metrics.

  • Buffered Quenching (Self-Validating Step): At predefined time points (0h, 1h, 4h, 24h), extract a 100 µL aliquot and immediately quench it into 900 µL of 0.2 M Phosphate Buffer (pH 7.4).

    • Causality: This is the critical self-validation mechanism. Halting the reaction by neutralizing the acid ensures that no further degradation occurs while the sample sits in the HPLC autosampler queue. Without this quench, late-eluting samples would show artificially high degradation, ruining the kinetic data.

  • LC-MS/UV Analysis: Analyze the quenched samples using a reversed-phase C18 column. Monitor the disappearance of the parent peak. If degradation is observed, use the MS spectra to check for a mass loss of 28 Da (indicating N2​ extrusion and ring opening) versus substituent cleavage[5].

References
  • Source: wikipedia.
  • Source: mdpi.
  • Source: acs.
  • Source: acs.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 2-(3-Methylphenyl)-2H-1,2,3-Triazole-4-Carboxylic Acid vs. Alternative Triazoles

Executive Summary The 1,2,3-triazole heterocycle is a privileged pharmacophore in modern drug discovery, prized for its high chemical stability, strong dipole moment, and excellent hydrogen-bonding capabilities[1]. While...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole heterocycle is a privileged pharmacophore in modern drug discovery, prized for its high chemical stability, strong dipole moment, and excellent hydrogen-bonding capabilities[1]. While 1-substituted 1H-1,2,3-triazoles are ubiquitous due to the accessibility of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) chemistry, the 2-substituted 2H-1,2,3-triazole isomers—such as 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 1042655-56-0)—offer distinct spatial geometries[2]. This guide provides an objective, data-driven comparison of the biological activity of this specific meta-tolyl 2H-triazole building block against alternative triazole scaffolds, focusing on target specificity, structural dynamics, and validated experimental evaluation.

Structural Dynamics & Target Specificity (The "Why")

The biological activity of triazole-4-carboxylic acids is heavily dictated by the dihedral angle between the triazole core and its N-linked aryl substituent.

  • 1H vs. 2H Isomerism: 1-aryl-1H-triazoles often adopt a "kink-like" structure. For example, in 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, X-ray crystallography reveals that the phenyl and triazole rings sit nearly perpendicular to each other, maintaining a 60° angle[3]. This geometry is highly effective for disrupting bacterial membranes but less suited for flat enzymatic binding pockets.

  • The Meta-Tolyl Advantage in 2H-Triazoles: In metalloprotease inhibitors (e.g., targeting ADAMTS7 for cardiovascular disease), the 2-aryl-2H-triazole scaffold provides a more planar baseline affinity[4]. However, ortho-substitutions force the phenyl ring out of planarity, significantly reducing target binding due to steric clashing[4]. Meta-substitutions, such as the 3-methyl group in 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid, maintain a favorable dihedral angle while projecting lipophilic bulk directly into the S1' hydrophobic pocket of the enzyme[5]. This specific spatial arrangement not only enhances potency but drastically improves selectivity against off-targets like MMP12[5].

Comparative Biological Performance

The table below summarizes the quantitative biological performance of various triazole-4-carboxylic acid scaffolds across different therapeutic areas.

Scaffold TypeRepresentative Core / DerivativePrimary Biological TargetKey Performance MetricStructural Advantage
2-Aryl-2H-1,2,3-Triazole 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acidADAMTS7 (Cardiovascular / Atherosclerosis)High Potency (Nanomolar IC50 in analogs)Meta-substitution fills S1' pocket; maintains active dihedral angle[4].
1-Aryl-1H-1,2,3-Triazole 1-aryl-1H-1,2,3-triazole-4-carboxylic acidNCI-H522 (Lung Cancer)GP = ~68.09% - 70.01%Readily synthesized via CuAAC; strong dipole for H-bonding[6].
1-Aryl-1H-1,2,3-Triazole 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acidV. cholerae (Antimicrobial)MIC = 59.5 µg/mLKink-like 60° structure disrupts bacterial integrity[3].
1,2,4-Triazole 1,2,4-triazole-3-carboxylic acidFree Radicals (Antioxidant)Moderate DPPH ScavengingAlternate nitrogen placement enhances electron delocalization[7].

Mechanistic Pathway

Mechanism Target ADAMTS7 Catalytic Domain Substrate Vascular Extracellular Matrix Target->Substrate Cleaves (when active) Inhibitor 2-(3-methylphenyl)-2H-triazole Inhibitor->Target Competitive Binding (Steric fit via m-tolyl) Inhibitor->Substrate Prevents Cleavage Outcome Prevention of Atherogenesis Substrate->Outcome Matrix Stabilization

Mechanism of Action: 2H-1,2,3-triazole derivatives inhibiting ADAMTS7 to prevent atherogenesis.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the biological activity of 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid derivatives against metalloproteases, a highly controlled Fluorescence Resonance Energy Transfer (FRET) assay is required.

Causality Check: Why FRET? Triazole-based aromatic compounds can sometimes exhibit intrinsic fluorescence or quench standard colorimetric assay signals. A FRET-based system with a large Stokes shift separates the biological cleavage signal from compound interference, ensuring trustworthiness in the data.

Step-by-Step Protocol: ADAMTS7 In Vitro FRET Assay
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.05% Brij-35).

    • Causality: CaCl₂ is critical as ADAMTS7 is a zinc/calcium-dependent metalloprotease; Brij-35 prevents non-specific adsorption of the highly lipophilic meta-tolyl triazoles to the microplate walls.

  • Compound Dilution: Dissolve the synthesized 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid derivatives in 100% DMSO. Perform a 10-point 3-fold serial dilution. Keep final DMSO concentration <1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Add 10 nM recombinant human ADAMTS7 catalytic domain to the compounds. Incubate for 30 minutes at 37°C.

    • Causality: Pre-incubation allows the meta-tolyl group to fully engage the S1' pocket and stabilize the binding conformation before substrate introduction.

  • Reaction Initiation: Add 2 µM of FRET peptide substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH₂).

  • Data Acquisition & Validation: Measure fluorescence (Ex 320 nm / Em 405 nm) continuously for 60 minutes.

    • Self-Validation System: Calculate the Z'-factor using DMSO vehicle (negative control) and a known pan-metalloprotease inhibitor like marimastat (positive control). A Z'-factor > 0.6 validates the assay's robustness and confirms the observed inhibition is compound-driven.

Screening & Evaluation Workflow

Workflow Synth Compound Synthesis (>95% Purity) EnzAssay In Vitro FRET Assay (ADAMTS7 vs MMP12) Synth->EnzAssay Primary Screen CellAssay Cell Viability Assay (NCI60 Panel) EnzAssay->CellAssay Selectivity >100x PKPD In Vivo PK/PD Profiling (Bioavailability) CellAssay->PKPD Lead Candidates

Step-by-step experimental workflow for evaluating triazole-based drug candidates.

References

  • BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor Source: Journal of Medicinal Chemistry (ACS) / PMC URL:[Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids Source: Semantic Scholar URL:[Link]

  • 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae Source: National Institutes of Health (PMC) URL:[Link]

  • A Novel 1,2,3-Triazole Ligand with Antioxidant Activity Source: Biointerface Research in Applied Chemistry URL:[Link]

Sources

Comparative

A Comparative Guide to Alternative Synthetic Routes for 2,4-Disubstituted 1,2,3-Triazoles

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has become the gold standard for the synthesis of 1,4-disubstit...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has become the gold standard for the synthesis of 1,4-disubstituted 1,2,3-triazoles, the regioselective synthesis of their 2,4-disubstituted counterparts presents a more nuanced challenge. The N2-substituted triazole moiety often imparts unique physicochemical and biological properties, making the development of efficient and selective synthetic routes a key area of research. This guide provides an in-depth comparison of several powerful, alternative methods for the synthesis of 2,4-disubstituted 1,2,3-triazoles, offering researchers a critical evaluation of the available synthetic toolbox.

The Challenge of Regioselectivity in Triazole Synthesis

The inherent electronics of the 1,2,3-triazole ring make direct N2-functionalization of a pre-formed triazole challenging due to the lower electron density of the internal nitrogen atom.[1] Consequently, synthetic strategies have largely focused on constructing the triazole ring with the desired N2-substituent already in place. This guide will explore and compare four prominent metal-free approaches that have emerged as viable alternatives to traditional methods, focusing on their mechanisms, substrate scope, and practical considerations.

Metal-Free Synthesis from N-Tosylhydrazones and 1H-1,2,3-Triazoles

A notable metal-free approach involves the coupling of N-tosylhydrazones with 4-substituted 1H-1,2,3-triazoles.[2][3] This method is attractive due to its operational simplicity and the avoidance of transition metal catalysts, which can be problematic in the synthesis of pharmaceutical intermediates.

Mechanistic Rationale

The reaction proceeds via a thermal, catalyst-free C-N coupling. The N-tosylhydrazone acts as a source of a diazo-like species upon elimination of p-toluenesulfinic acid. This intermediate then undergoes a regioselective reaction with the 1H-1,2,3-triazole at the N2 position. The regioselectivity is driven by a combination of electronic and steric factors, favoring the formation of the 2,4-disubstituted product over the 1,4-isomer.

N_Tosylhydrazone N-Tosylhydrazone Diazo_Intermediate Diazo-like Intermediate N_Tosylhydrazone->Diazo_Intermediate -p-Toluenesulfinic acid 1H_1_2_3_Triazole 4-Substituted 1H-1,2,3-Triazole Product 2,4-Disubstituted 1,2,3-Triazole 1H_1_2_3_Triazole->Product Diazo_Intermediate->Product Base Base (e.g., K3PO4) Base->N_Tosylhydrazone Heat Heat Heat->N_Tosylhydrazone

Caption: Synthesis of 2,4-disubstituted 1,2,3-triazoles from N-tosylhydrazones.

Experimental Protocol: General Procedure for the Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles from N-Tosylhydrazones[2]
  • To a solution of the 4-substituted-1H-1,2,3-triazole (2.0 mmol) in 1,4-dioxane (10 mL) is added K3PO4 (3.0 mmol).

  • The resulting suspension is heated to reflux (approximately 101 °C).

  • A solution of the N-tosylhydrazone (1.0 mmol) in 1,4-dioxane (10 mL) is added dropwise to the refluxing mixture over a period of 10 hours using a syringe pump.

  • After the addition is complete, the reaction mixture is stirred at reflux for an additional 6 hours.

  • The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is suspended in ethyl acetate (50 mL) and washed with water (3 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,4-disubstituted 2H-1,2,3-triazole.

Synthesis from Geminal Diazides and Hydrazines

A more recent and highly efficient metal-free method involves the reaction of readily accessible geminal diazides with organic hydrazines.[4] This approach offers a direct and regioselective route to a wide range of N2-substituted 1,2,3-triazoles.

Mechanistic Insights

The reaction is proposed to proceed through a condensation of the geminal diazide with the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization with the loss of nitrogen gas and subsequent aromatization to yield the stable 2,4-disubstituted 1,2,3-triazole. The regioselectivity is excellent, with the substituent from the hydrazine exclusively occupying the N2 position.

Geminal_Diazide Geminal Diazide Hydrazone_Intermediate Hydrazone Intermediate Geminal_Diazide->Hydrazone_Intermediate Hydrazine Organic Hydrazine Hydrazine->Hydrazone_Intermediate Cyclization Intramolecular Cyclization Hydrazone_Intermediate->Cyclization - N2 Product 2,4-Disubstituted 1,2,3-Triazole Cyclization->Product Aromatization

Caption: Synthesis of 2,4-disubstituted 1,2,3-triazoles from geminal diazides.

Experimental Protocol: General Procedure for the Synthesis of N2-Substituted 1,2,3-Triazoles from Geminal Diazides[4]
  • To a solution of the geminal diazide (0.5 mmol) in anhydrous THF (5 mL) is added the organic hydrazine (1.0 mmol) and acetic acid (0.05 mmol).

  • The reaction mixture is stirred at 60 °C for 12-24 hours in a sealed vial.

  • Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (30 mL) and washed with saturated aqueous NaHCO3 (2 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous MgSO4, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2,4-disubstituted 1,2,3-triazole.

Synthesis from β-Carbonyl Phosphonates and Azides

Another innovative metal-free approach utilizes the reaction of β-carbonyl phosphonates with organic azides in the presence of a base.[5] This method provides access to a variety of substituted 1,2,3-triazoles with high regioselectivity.

Mechanistic Considerations

The reaction is initiated by the deprotonation of the β-carbonyl phosphonate by a base, typically cesium carbonate, to form a phosphonate-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the terminal nitrogen of the organic azide. The resulting intermediate undergoes a subsequent intramolecular cyclization and elimination of the phosphonate group to afford the 1,2,3-triazole. The regioselectivity is controlled by the initial nucleophilic attack and the subsequent cyclization pathway.

Beta_Carbonyl_Phosphonate β-Carbonyl Phosphonate Carbanion Phosphonate-stabilized Carbanion Beta_Carbonyl_Phosphonate->Carbanion Organic_Azide Organic Azide Intermediate Cyclization Intermediate Organic_Azide->Intermediate Carbanion->Intermediate Product Substituted 1,2,3-Triazole Intermediate->Product - (EtO)2P(O)O- Base Base (e.g., Cs2CO3) Base->Beta_Carbonyl_Phosphonate

Caption: Synthesis of substituted 1,2,3-triazoles from β-carbonyl phosphonates.

Experimental Protocol: General Procedure for the Synthesis of Multisubstituted 1,2,3-Triazoles from β-Carbonyl Phosphonates[5]
  • To a solution of the β-carbonyl phosphonate (1.0 mmol) in DMSO (5 mL) is added cesium carbonate (2.0 mmol).

  • The mixture is stirred at room temperature for 10 minutes.

  • A solution of the organic azide (1.2 mmol) in DMSO (2 mL) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours until completion (monitored by TLC).

  • The reaction mixture is diluted with ethyl acetate (50 mL) and washed with brine (3 x 20 mL) to remove the DMSO.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired substituted 1,2,3-triazole.

Boulton-Katritzky Rearrangement

The Boulton-Katritzky rearrangement is a classic, albeit less commonly employed, method for the synthesis of N2-substituted 1,2,3-triazoles.[6][7] This rearrangement involves the conversion of a 1,2,4-oxadiazole derivative into a 1,2,3-triazole.

Mechanistic Pathway

The rearrangement is typically initiated by the reaction of a 3-amino-1,2,4-oxadiazole with a nucleophile, often a hydrazine. The reaction proceeds through a ring-opening of the oxadiazole, followed by a recyclization to form the more thermodynamically stable 1,2,3-triazole ring.

Oxadiazole 3-Amino-1,2,4-oxadiazole Ring_Opening Ring-Opened Intermediate Oxadiazole->Ring_Opening Hydrazine Hydrazine Hydrazine->Ring_Opening Recyclization Recyclization Ring_Opening->Recyclization Product N2-Substituted 1,2,3-Triazole Recyclization->Product

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid

Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid was not publicly available. The following guidance is a synthesis of information from...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid was not publicly available. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other triazole and aromatic carboxylic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Assessment and Core Principles

The primary routes of exposure are inhalation of dust particles, direct skin and eye contact, and ingestion.[2][5] Therefore, the safety protocols outlined below are designed to create effective barriers against these exposure pathways.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid. The following table summarizes the recommended PPE, which should be worn at all times when handling the compound.[6][7]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[5][7][8]Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation.[1][2][9]
Skin Protection Nitrile or other chemically resistant gloves. A standard laboratory coat is mandatory.[8][10] For large quantities, consider a chemical-resistant apron.Prevents direct skin contact, which may cause irritation.[1][9] Gloves should be inspected for integrity before each use and changed immediately if contaminated.[8][11]
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if dusts are generated or if work is not conducted in a well-ventilated area.[10][12]Minimizes the risk of inhaling fine particles of the compound, which may cause respiratory irritation.[2][3]

Operational and Disposal Plans: A Step-by-Step Approach

Safe Handling and Storage

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.

Preparation and Handling:

  • Ventilation is Key: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to control airborne particles.[8][9]

  • Work Area Decontamination: Before and after handling, decontaminate the work surface with an appropriate solvent and then wash with soap and water.[8]

  • Avoid Dust Formation: Handle the compound gently to avoid creating dust.[13][14]

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][11] Do not eat, drink, or smoke in the laboratory.[11]

Storage:

  • Store in a tightly closed, properly labeled container.[1][2][9]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][13][15]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above, including respiratory protection.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use a non-combustible absorbent material like sand or earth.[16]

  • Clean-up: Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container.[13][14]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[10]

Disposal Plan

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]

  • Segregate Waste: Collect all waste containing 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid in a designated, clearly labeled, and sealed container for hazardous waste.[10][13]

  • Professional Disposal: The final disposal of the compound and its contaminated containers must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][10][17]

Emergency Procedures: Be Prepared

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][11][16]

Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][5][11]

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5][16]

Visualizing the Workflow

To ensure clarity and immediate comprehension of the safety protocols, the following diagrams illustrate the key procedural workflows.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Lab Coat d2 Safety Goggles d1->d2 d3 Respirator (if needed) d2->d3 d4 Gloves d3->d4 f1 Gloves f2 Lab Coat f1->f2 f3 Safety Goggles f2->f3 f4 Respirator f3->f4

Caption: PPE Donning and Doffing Sequence.

Spill_Response_Workflow spill Spill Occurs alert Alert Others & Evacuate Area spill->alert ppe Don Full PPE alert->ppe contain Contain Spill with Absorbent ppe->contain cleanup Collect Material into Waste Container contain->cleanup decon Decontaminate Spill Area cleanup->decon dispose Dispose of all Materials as Hazardous Waste decon->dispose

Caption: Spill Response Workflow.

References

  • Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide. Benchchem.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Safety data sheet. hubergroup.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet: 1,2,4-Triazole. Carl ROTH.
  • Safety Data Sheet: 1,2,4-Triazole. Carl ROTH.
  • 2H-1,2,3-Triazole SDS, 288-35-7 Safety Data Sheets. ECHEMI.
  • 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid | C4H5N3O2 | CID 20554778. PubChem.
  • SAFETY DATA SHEET. Tokyo Chemical Industry.
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
  • Personal Protective Equipment Selection Guide. University of Arizona.
  • SAFETY DATA SHEET. Tokyo Chemical Industry.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 1,2,3-Triazole-4-carboxylic acid | C3H3N3O2 | CID 140120. PubChem.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University.
  • SAFETY DATA SHEET. MilliporeSigma.
  • 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid. Apollo Scientific.
  • Material Safety Data Sheet. Spectrum Chemical.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet. SKF.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid
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